Isopregnanolone
Description
Properties
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-FZCSVUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023710 | |
| Record name | 3-beta-Hydroxy-5-alpha-pregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alloepipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-55-2 | |
| Record name | 3β-Hydroxy-5α-pregnan-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepranolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-beta-Hydroxy-5-alpha-pregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β-hydroxy-5-α-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEPRANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8Z6V53MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alloepipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194.5 °C | |
| Record name | Alloepipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isopregnanolone as a Negative Allosteric Modulator of the GABAA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopregnanolone, also known as epiallopregnanolone or sepranolone, is an endogenous neurosteroid that functions as a negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABAA) receptor. Unlike its 3α-hydroxy epimer, allopregnanolone, which is a potent positive allosteric modulator (PAM), this compound antagonizes the potentiating effects of allopregnanolone on GABA-mediated chloride currents. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neuroendocrinology.
Introduction to this compound and the GABAA Receptor
The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability[1][2]. The receptor is a pentameric complex composed of various subunits (e.g., α, β, γ, δ), the combination of which determines its pharmacological properties[3][4].
Neurosteroids are a class of endogenous steroids that can be synthesized in the brain and are potent modulators of GABAA receptor function[5][6]. This compound (3β-hydroxy-5α-pregnan-20-one) is a natural 3β-epimer of allopregnanolone (3α-hydroxy-5α-pregnan-20-one)[7]. While allopregnanolone enhances the effect of GABA, this compound has been shown to act as a GABAA receptor modulating steroid antagonist (GAMSA), selectively counteracting the effects of allopregnanolone without affecting the receptor's response to GABA itself, benzodiazepines, or barbiturates[7][8][9][10]. This unique pharmacological profile has led to the investigation of this compound (under the name sepranolone) as a therapeutic agent for conditions associated with dysregulated neurosteroid activity, such as premenstrual dysphoric disorder (PMDD)[11][12][13].
Mechanism of Action
This compound exerts its effect as a negative allosteric modulator by binding to the GABAA receptor at a site distinct from the GABA binding site. Its primary mechanism is the antagonism of the positive allosteric modulation induced by neurosteroids like allopregnanolone[7][8][9]. It does not appear to have intrinsic activity on the GABAA receptor in the absence of a PAM[7][10]. The interaction of this compound with the GABAA receptor leads to a reduction in the potentiation of GABA-evoked chloride currents that would otherwise be enhanced by allopregnanolone.
Caption: Opposing modulation of the GABAA receptor by allopregnanolone and this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the comparative positive allosteric modulator, allopregnanolone.
Table 1: this compound as a Negative Allosteric Modulator
| Parameter | Value | Species/System | Comments | Reference |
| IC50 | 12.25 µM | Rat cortical homogenates | Inhibition of 1 µM allopregnanolone-induced Cl- uptake. | [8][14] |
Table 2: Allopregnanolone as a Positive Allosteric Modulator (for comparison)
| Parameter | GABAA Receptor Subunit | Value | Species/System | Comments | Reference |
| EC50 | α1β2γ2 | ~30 nM | Recombinant human | Potentiation of GABA-evoked currents. | |
| EC50 | α2β3γ2 | ~50 nM | Recombinant human | Potentiation of GABA-evoked currents. | |
| Potentiation | α4β3δ | High | Recombinant | Highly sensitive to neurosteroid modulation. | [15] |
| Direct Activation | Various | µM range | Neurons | Directly gates the channel at higher concentrations. | [16] |
Note: The EC50 values for allopregnanolone can vary depending on the specific experimental conditions and the concentration of GABA used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the GABAA receptor.
Electrophysiology: Patch-Clamp Recording
Objective: To measure the effect of this compound on GABA-evoked currents in the presence of allopregnanolone.
Materials:
-
Cell line expressing specific GABAA receptor subunits (e.g., HEK293 cells) or primary neuronal cultures.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH 7.2.
-
Stock solutions of GABA, allopregnanolone, and this compound in appropriate solvents (e.g., water or DMSO).
Procedure:
-
Culture cells on coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
Co-apply the same concentration of GABA with a potentiating concentration of allopregnanolone (e.g., 100 nM) to observe potentiation.
-
To test for antagonism, co-apply GABA, allopregnanolone, and increasing concentrations of this compound.
-
Record and analyze the changes in current amplitude, kinetics, and desensitization.
Caption: A generalized workflow for assessing neurosteroid modulation of GABAA receptors using patch-clamp.
Radioligand Binding Assay
Objective: To determine if this compound competes with other ligands for binding to the GABAA receptor.
Materials:
-
Cell membranes prepared from cells expressing GABAA receptors or from brain tissue.
-
Radioligand, such as [3H]muscimol (for the GABA site) or [3H]flunitrazepam (for the benzodiazepine site).
-
Scintillation counter and vials.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allopregnanolone and this compound.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
To assess allosteric modulation, incubate membranes with the radioligand and a fixed concentration of GABA, with and without allopregnanolone and/or this compound.
-
Incubate on ice for a defined period (e.g., 60 minutes).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine binding affinities (Ki) or the potentiation/inhibition of radioligand binding.
Conclusion
This compound is a key endogenous neurosteroid that acts as a negative allosteric modulator of the GABAA receptor, specifically antagonizing the effects of positive allosteric modulators like allopregnanolone. Its unique mechanism of action, without direct effects on GABAergic transmission in the absence of PAMs, makes it a valuable tool for studying neurosteroid modulation and a promising therapeutic candidate for disorders characterized by altered neurosteroid signaling. Further research is warranted to fully elucidate its subunit selectivity and to explore its full therapeutic potential.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Neurosteroid regulation of GABAA receptors: Focus on the α4 and δ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. womensmentalhealth.org [womensmentalhealth.org]
- 12. labiotech.eu [labiotech.eu]
- 13. Treatment of premenstrual dysphoric disorder with the GABAA receptor modulating steroid antagonist Sepranolone (UC1010)-A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Role of Isopregnanolone in the Brain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopregnanolone (also known as isoallopregnanolone or epiallopregnanolone) is an endogenous neurosteroid synthesized in the brain from progesterone. As the 3β-hydroxylated stereoisomer of allopregnanolone, it presents a contrasting physiological profile. While allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound acts as a negative allosteric modulator or a functional antagonist.[1][2][3] This opposition positions this compound as a critical endogenous regulator, potentially fine-tuning neuronal excitability and counterbalancing the powerful sedative and anxiolytic effects of allopregnanolone. Its role is particularly significant in physiological states characterized by high progesterone levels, such as the luteal phase of the menstrual cycle and pregnancy.[4] Dysregulation in the balance between allopregnanolone and this compound has been implicated in the pathophysiology of psychiatric conditions like Premenstrual Dysphoric Disorder (PMDD), making this compound and its analogues promising targets for novel therapeutic development.[3]
Biosynthesis and Metabolism of this compound
This compound is not synthesized de novo but is derived from progesterone, which itself can be synthesized in the brain from cholesterol or supplied from peripheral sources.[5][6][7] The synthesis occurs through a two-step enzymatic process primarily within glial cells and neurons.[5][8]
The key steps are:
-
5α-Reduction: Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase (5α-R).[9] This is considered the rate-limiting step in the pathway.[6][9]
-
3β-Hydroxylation: 5α-DHP is then converted to this compound (3β-hydroxy-5α-pregnan-20-one) by a 3β-hydroxysteroid oxidoreductase (3β-HSOR).[10]
This pathway runs parallel to the synthesis of its epimer, allopregnanolone, which is formed from the same 5α-DHP intermediate but by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD).[6][9] Importantly, these pathways are not unidirectional; evidence suggests interconversion between allopregnanolone and this compound can occur, potentially through 5α-DHP as an intermediate, allowing for dynamic regulation of their relative levels.[1] In humans, the enzymes responsible for these final steps are members of the aldo-keto reductase family (AKR1C1–AKR1C3), which are expressed in the brain.[1]
Mechanism of Action at the GABA-A Receptor
The primary molecular target for this compound in the brain is the GABA-A receptor, a pentameric ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission.[11][12] this compound's action is fundamentally opposite to that of allopregnanolone.
-
Allopregnanolone is a potent positive allosteric modulator (PAM) . It binds to a site on the receptor's transmembrane domain, enhancing the receptor's response to GABA.[11][12] This leads to increased chloride ion influx, hyperpolarization of the neuron, and a general reduction in neuronal excitability, producing anxiolytic, sedative, and anticonvulsant effects.[5][13]
-
This compound acts as a negative allosteric modulator (NAM) or a functional antagonist at the GABA-A receptor.[1][3] It can diminish the potentiating effects of allopregnanolone and other PAMs.[2] While it may not directly inhibit GABA's primary action, it effectively counteracts the enhancements induced by positive modulators, thereby preventing excessive GABAergic tone.[1][2]
This antagonistic relationship forms a sophisticated endogenous system for modulating neuronal inhibition. The balance between the synthesis and metabolism of these two epimers can therefore dictate the net effect on GABA-A receptor function.
References
- 1. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Physiological roles for the neurosteroid allopregnanolone in the modulation of brain function during pregnancy and parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progesterone and allopregnanolone in the central nervous system: response to injury and implication for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Novel Therapeutic Approaches for Depressive Disorders: The Role of Allopregnanolone Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Isopregnanolone in Neuronal Excitability and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopregnanolone, an endogenous neurosteroid, is a critical modulator of neuronal function. As a stereoisomer of the more extensively studied allopregnanolone, this compound (also known as epipregnanolone) exhibits distinct effects on neuronal excitability by interacting with various ion channels and signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its interactions with GABA-A receptors, NMDA receptors, and voltage-gated calcium channels. We present quantitative data from key studies, detailed experimental protocols for investigating neurosteroid effects, and visual representations of the underlying signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of this compound's therapeutic potential.
Introduction
Neurosteroids are a class of steroids synthesized within the central nervous system that rapidly alter neuronal excitability. This compound (3β-hydroxy-5α-pregnan-20-one) and its 3α-hydroxy epimer, allopregnanolone, are metabolites of progesterone that play significant roles in modulating neuronal activity. While allopregnanolone is primarily known as a potent positive allosteric modulator of the GABA-A receptor, this compound exerts more complex and sometimes opposing effects. Understanding the nuanced involvement of this compound in neuronal signaling is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide will delve into the core mechanisms of this compound's action, presenting a technical overview of its impact on neuronal excitability.
Data Presentation: Quantitative Effects of this compound and Related Neurosteroids
The following tables summarize the quantitative data on the effects of this compound and related neurosteroids on key neuronal targets.
Table 1: Modulation of GABA-A Receptors
| Neurosteroid | Receptor Subtype | Concentration | Effect | Reference |
| Allopregnanolone | - | 100 nM | Reduced action potential firing of spinal interneurons by 27% and α-motoneurons by 33% | [1] |
| Allopregnanolone | - | 100 nM | Evoked a tonic, GABA-A receptor-mediated current of 41 pA in spinal motor networks | [1] |
| Allopregnanolone | Extrasynaptic (δ-subunit containing) | - | Potentiates tonic inhibition | [2][3] |
| Allopregnanolone | Synaptic | 100 nM | Promoted phasic inhibition by increasing sIPSC decay in hippocampal PV interneurons | [4][5] |
| Isoallopregnanolone | - | - | Functions as a GABA-A receptor modulating steroid antagonist (GAMSA) | [6] |
Table 2: Modulation of NMDA Receptors
| Neurosteroid | Receptor Subtype | Concentration | Effect | Reference |
| Pregnenolone Sulfate | NR1/NR2A | 100 µM | Increased NMDA-induced current by 62 ± 8% | [7] |
| Pregnenolone Sulfate | NR1/NR2B | 100 µM | Enhanced NMDA-induced current by 78 ± 9% | [7] |
| Pregnenolone Sulfate | NR1/NR2C | 100 µM | Inhibited NMDA responses by 35 ± 3% | [7] |
| Pregnenolone Sulfate | NR1/NR2D | 100 µM | Inhibited NMDA responses by 26 ± 1% | [7] |
| Pregnenolone Sulfate | - | - | Increased the open probability of NMDA channel activity | [8][9] |
Table 3: Modulation of Voltage-Gated Calcium Channels (VGCCs)
| Neurosteroid | Channel Type | IC50 | Effect | Reference |
| This compound (Epipregnanolone) | T-type Calcium Channels | 2 µM | Reversible block of T-currents in DRG neurons | [10] |
| This compound (Epipregnanolone) | High Voltage-Activated (HVA) Calcium Channels | 3.3 µM | Block of HVA currents in nociceptive sensory neurons | [11][12] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Neurosteroid Effects on Neuronal Firing and Synaptic Currents
This protocol is adapted from standard electrophysiological techniques used to assess the impact of neurosteroids on neuronal excitability.[1][5][10][11][13]
Objective: To measure changes in neuronal firing patterns, resting membrane potential, and synaptic currents in response to this compound application.
Materials:
-
Brain slice preparation (e.g., hippocampus, cortex, or spinal cord) from a model organism (e.g., rat or mouse).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
Borosilicate glass micropipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Micromanipulator.
-
This compound stock solution (in DMSO) and final dilutions in aCSF.
Procedure:
-
Prepare acute brain slices (250-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Approach a target neuron with a micropipette filled with intracellular solution and establish a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity.
-
To assess changes in excitability, inject a series of depolarizing current steps to elicit action potentials and measure the firing frequency before and after drug application.
-
In voltage-clamp mode (holding potential of -70 mV), record spontaneous inhibitory postsynaptic currents (sIPSCs) or excitatory postsynaptic currents (sEPSCs).
-
Establish a stable baseline recording for 5-10 minutes.
-
Perfuse the slice with aCSF containing the desired concentration of this compound for 10-15 minutes.
-
Record changes in firing rate, membrane potential, and synaptic current characteristics (amplitude, frequency, decay kinetics).
-
Wash out the drug with aCSF and record for another 10-15 minutes to observe any reversal of effects.
Analysis of Long-Term Potentiation (LTP) Modulation by this compound
This protocol outlines a method to investigate the influence of this compound on synaptic plasticity.[14][15][16]
Objective: To determine if this compound modulates the induction or expression of LTP at excitatory synapses.
Materials:
-
Hippocampal slice preparation.
-
aCSF and recording solutions as described in Protocol 3.1.
-
Stimulating electrode (e.g., bipolar tungsten electrode).
-
Field potential or whole-cell patch-clamp recording setup.
Procedure:
-
Prepare and maintain hippocampal slices as described previously.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode (for field excitatory postsynaptic potentials, fEPSPs) or a patch pipette (for whole-cell recordings) in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of synaptic responses by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording synaptic responses for at least 60 minutes post-induction to monitor the potentiation.
-
Compare the magnitude and stability of LTP in the presence of this compound to control recordings without the drug.
Signaling Pathways and Visualizations
This compound's effects on neuronal excitability are mediated through intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound's Modulation of Neuronal Excitability
Caption: Overview of this compound's primary targets and its impact on neuronal excitability.
Signaling Cascade Downstream of Allopregnanolone Action
While the direct downstream signaling of this compound is less characterized, studies on its epimer, allopregnanolone, suggest the involvement of the Protein Kinase A (PKA) pathway leading to CREB phosphorylation.[17][18][19]
References
- 1. Allopregnanolone Enhances GABAergic Inhibition in Spinal Motor Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological Markers of Rapid Antidepressant Effects of Allopregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allopregnanolone mediates affective switching through modulation of oscillatory states in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone Effects on Inhibition in Hippocampal Parvalbumin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone Effects on Inhibition in Hippocampal Parvalbumin Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Patch-clamp analysis of direct steroidal modulation of glutamate receptor-channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of CaV3.2 T-type calcium channels in peripheral sensory neurons contributes to analgesic properties of epipregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of multiple voltage-gated calcium channels may contribute to spinally mediated analgesia by epipregnanolone in a rat model of surgical paw incision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of multiple voltage-gated calcium channels may contribute to spinally mediated analgesia by epipregnanolone in a rat model of surgical paw incision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 14. Maturation of Long-Term Potentiation Induction Rules in Rodent Hippocampus: Role of GABAergic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Presynaptic long-term plasticity [frontiersin.org]
- 16. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Biosynthesis of Isopregnanolone from Progesterone: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopregnanolone (isoallopregnanolone), a significant neurosteroid, plays a crucial role in the modulation of neuronal activity, with implications for a range of neurological and psychiatric conditions. Its synthesis from the precursor progesterone is a key metabolic pathway in the brain and other tissues. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound from progesterone, detailing the enzymatic reactions, key intermediates, and regulatory mechanisms. The document includes a compilation of quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the core processes to facilitate a comprehensive understanding for researchers in neurobiology, pharmacology, and drug development.
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain, spinal cord, and peripheral nerves, or derived from peripheral steroid precursors, that can rapidly alter neuronal excitability. This compound (3β-hydroxy-5α-pregnan-20-one), a 3β-epimer of the more extensively studied allopregnanolone, is an endogenous neurosteroid that exerts modulatory effects on various neurotransmitter receptors, including the GABA-A receptor. The biosynthetic pathway from progesterone to this compound is a critical area of research for understanding the physiological roles of this neurosteroid and for the development of novel therapeutics targeting neurological and psychiatric disorders.
The Biosynthetic Pathway of this compound from Progesterone
The conversion of progesterone to this compound is a two-step enzymatic process that occurs primarily in the endoplasmic reticulum and cytoplasm of neuronal and glial cells.[1]
Step 1: 5α-Reduction of Progesterone
The initial and rate-limiting step in this pathway is the reduction of progesterone to 5α-dihydroprogesterone (5α-DHP)[2]. This irreversible reaction is catalyzed by the enzyme 5α-reductase (EC 1.3.99.5), which utilizes NADPH as a cofactor.[3]
-
Substrate: Progesterone
-
Enzyme: 5α-reductase (SRD5A gene family)
-
Cofactor: NADPH
-
Product: 5α-dihydroprogesterone (5α-DHP)
Step 2: 3β-Reduction of 5α-Dihydroprogesterone
The intermediate, 5α-DHP, is then converted to this compound through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD; EC 1.1.1.145).[4] This enzyme catalyzes the reduction of the 3-keto group of 5α-DHP to a 3β-hydroxyl group, yielding this compound. This reaction is reversible.
-
Substrate: 5α-dihydroprogesterone (5α-DHP)
-
Enzyme: 3β-hydroxysteroid dehydrogenase (HSD3B gene family)
-
Cofactor: NADH or NADPH
-
Product: this compound
The interconversion between this compound and its stereoisomer, allopregnanolone, is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD).[4]
Mandatory Visualization: Biosynthetic Pathway Diagram
Caption: Conversion of Progesterone to this compound.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and steroid concentrations in this pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |
| 5α-reductase | Progesterone | 88.2 ± 8.2 nM | Not specified | Rat anterior pituitary | [5] |
| Progesterone | 95.4 ± 4.5 nM | Not specified | Rat hypothalamus | [6] | |
| 3β-hydroxysteroid dehydrogenase | Pregnenolone | ~0.4 µM | 2.9-4.6 nmol/mg·min | Human adrenal glands | [7] |
| Dehydroepiandrosterone (DHEA) | ~0.3 µM | 2.9-4.6 nmol/mg·min | Human adrenal glands | [7] | |
| 5α-dihydroprogesterone | Data not available in the reviewed literature | Data not available in the reviewed literature |
Table 2: Neurosteroid Concentrations in Brain Tissue
| Steroid | Brain Region | Concentration (ng/g tissue) | Species | Reference |
| Progesterone | Rat Brain | 1.95 ± 0.10 | Rat | [4] |
| Allopregnanolone | Rat Brain | Detection limit 5 pg | Rat | [4] |
| Pregnenolone | Rat Brain | 4.17 ± 0.22 | Rat | [4] |
| Allopregnanolone | Mouse Frontal Cortex | ~3.4 (pmol/g) | Mouse | [8] |
| 5α-DHP | Mouse Frontal Cortex | ~3.3 (pmol/g) | Mouse | [8] |
Regulation of the Biosynthetic Pathway
The synthesis of this compound is tightly regulated by various factors, including the expression and activity of 5α-reductase and 3β-hydroxysteroid dehydrogenase.
Hormonal Regulation
-
Androgens: Testosterone and dihydrotestosterone (DHT) have been shown to differentially regulate the expression of 5α-reductase isoforms in the brain.[5]
-
Progesterone: Progesterone itself can upregulate the expression of the 5α-reductase type II gene in the female mouse brain.[6]
-
Glucocorticoids: Dexamethasone, a glucocorticoid agonist, can reduce 3β-HSD mRNA levels.[2]
Neurotransmitter and Second Messenger Signaling
-
cAMP/PKA Pathway: Activation of the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway can increase the transcription of 5α-reductase mRNA.[4]
-
Dopamine Receptors: The activity of 5α-reductase appears to modulate the behavioral effects of D1 dopamine receptor agonists.[9][10]
-
GABA-A Receptors: There is evidence for a feedback loop where neurosteroids can modulate their own synthesis through actions on GABA-A receptors.[4]
Mandatory Visualization: Regulatory Signaling Pathway
Caption: Key regulators of this compound synthesis.
Experimental Protocols
Assay for 5α-Reductase Activity
A common method for assaying 5α-reductase activity involves the use of radiolabeled substrate and subsequent separation and quantification of the product.[11]
Materials:
-
Rat liver or brain microsomes (enzyme source)
-
[¹⁴C] or [³H]-labeled progesterone
-
NADPH
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate (for extraction)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Pre-incubate the enzyme preparation (e.g., 20 µg/ml of microsomal protein) with the test compound or vehicle in phosphate buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled progesterone (e.g., 0.9 µM) and NADPH.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a strong acid (e.g., 1 N HCl) or by rapid cooling.
-
Extract the steroids from the reaction mixture using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and resuspend the residue in a small volume of a suitable solvent.
-
Spot the extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate progesterone from 5α-DHP.
-
Identify the spots corresponding to the substrate and product (using standards) and quantify the radioactivity in each spot using a scintillation counter or phosphorimager.
-
Calculate the enzyme activity based on the percentage of substrate converted to product.
Assay for 3β-Hydroxysteroid Dehydrogenase Activity
A colorimetric assay can be used to measure 3β-HSD activity by monitoring the formation of NADH.[12]
Materials:
-
Tissue homogenate or purified enzyme
-
Substrate (e.g., 5α-dihydroprogesterone)
-
NAD⁺
-
Iodonitrotetrazolium (INT)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the substrate, NAD⁺, and INT in Tris-HCl buffer.
-
Add the enzyme extract to initiate the reaction.
-
Incubate the mixture for a specific time (e.g., 1 hour) at 37°C. During this time, the reduction of NAD⁺ to NADH is coupled to the reduction of INT to formazan, which is a colored product.
-
Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.
-
The enzyme activity is proportional to the rate of formazan formation and can be quantified using a standard curve of known NADH concentrations.
Quantification of this compound in Brain Tissue by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for quantifying neurosteroids.[4]
Materials:
-
Brain tissue sample
-
Internal standard (e.g., deuterated this compound)
-
Homogenization buffer
-
Solid-phase extraction (SPE) cartridges
-
Derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA)
-
GC-MS system
Procedure:
-
Homogenization: Homogenize the brain tissue in an appropriate buffer and add the internal standard.
-
Extraction: Perform a solid-phase extraction (SPE) to isolate the unconjugated steroid fraction.
-
Purification (Optional): Further purify the steroid fraction using high-performance liquid chromatography (HPLC).
-
Derivatization: Derivatize the steroids with an agent like HFBA to improve their volatility and chromatographic properties.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different steroids, and the mass spectrometer provides sensitive and specific detection and quantification based on selected ion monitoring (SIM).
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using a calibration curve.
Mandatory Visualization: Experimental Workflow for Neurosteroid Quantification
Caption: GC-MS workflow for this compound analysis.
Conclusion
The biosynthetic pathway of this compound from progesterone represents a crucial metabolic route for the production of a key neuromodulator. Understanding the enzymes, intermediates, and regulatory mechanisms involved is essential for advancing our knowledge of neurosteroid function in health and disease. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, quantitative data, and detailed experimental methodologies. Further research, particularly in elucidating the precise kinetic parameters of 3β-hydroxysteroid dehydrogenase with its native substrate and in further detailing the intricate regulatory networks, will be critical for the development of novel therapeutic strategies targeting this important pathway.
References
- 1. Neurosteroid biosynthesis: enzymatic pathways and neuroendocrine regulation by neurotransmitters and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of Neurosteroid Biosynthesis by Neurotransmitters and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of allopregnanolone formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]
- 10. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The regulation of 3 beta-hydroxysteroid dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neurosteroidogenic enzyme 5α-reductase modulates the role of D1 dopamine receptors in rat sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Fate and Degradation Products of Isopregnanolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways, degradation products, and analytical methodologies for the neurosteroid Isopregnanolone (also known as isoallopregnanolone or sepranolone). This compound, the 3β-epimer of allopregnanolone, is an endogenous neurosteroid that modulates the GABAA receptor and is under investigation for various neurological and psychiatric conditions.[1] A thorough understanding of its metabolic fate is crucial for drug development and clinical research.
Metabolic Pathways of this compound
This compound's metabolism is intricately linked with that of progesterone and allopregnanolone. The primary pathways involve synthesis from progesterone, interconversion with allopregnanolone, and subsequent degradation through Phase I and Phase II metabolism.
1.1. Synthesis from Progesterone
This compound is synthesized from progesterone through a two-step enzymatic process.[1] First, progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.[2][3] Subsequently, 5α-DHP is metabolized to this compound by 3β-hydroxysteroid dehydrogenase (3β-HSD).[1]
1.2. Interconversion with Allopregnanolone
This compound and its stereoisomer, allopregnanolone, can be reversibly metabolized into one another. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which belongs to the aldo-keto reductase (AKR) superfamily, catalyzes this interconversion.[1][4] This dynamic equilibrium between an excitatory (this compound) and an inhibitory (allopregnanolone) modulator of the GABAA receptor is critical for regulating neuronal excitability.
1.3. Phase I Metabolism: Hydroxylation
Following its formation, this compound can undergo further metabolism through hydroxylation, a key Phase I reaction that increases the polarity of the steroid. Hydroxylated metabolites of the related compound allopregnanolone have been identified, suggesting similar pathways for this compound. These can include hydroxylation at various positions on the steroid nucleus, such as the 11β, 17α, 20α, and 21 positions.[4]
1.4. Phase II Metabolism: Conjugation
To facilitate excretion, this compound and its metabolites undergo Phase II conjugation reactions, primarily sulfation and glucuronidation.[5] These processes involve the addition of a sulfate or glucuronic acid moiety, respectively, which significantly increases water solubility.[5] The resulting conjugated steroids are then more readily eliminated from the body through urine or bile.
Quantitative Data on this compound and its Metabolites
The concentrations of this compound and its related metabolites can vary significantly depending on the biological matrix, physiological state (e.g., menstrual cycle phase, pregnancy), and species. The following tables summarize available quantitative data.
Table 1: Serum/Plasma Concentrations of this compound and Allopregnanolone in Humans
| Analyte | Condition/Population | Concentration Range (nmol/L) | Analytical Method | Reference |
| This compound | Healthy Women (Follicular) | ~0.1 - 0.5 | GC-MS | [6] |
| This compound | Healthy Women (Luteal) | Up to ~2.0 | GC-MS | [6] |
| This compound | Pregnancy | Significantly elevated | LC-MS/MS | [7] |
| Allopregnanolone | Healthy Women (Follicular) | ~0.2 - 0.5 | LC-MS/MS | [6] |
| Allopregnanolone | Healthy Women (Luteal) | Up to ~4.0 | LC-MS/MS | [6] |
| Allopregnanolone | Pregnancy | Significantly elevated | LC-MS/MS | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Condition | Reference |
| Elimination Half-Life (t½) | ~14 hours | Intravenous administration in women | [1] |
| Metabolism | To Allopregnanolone | Intravenous administration in women | [8] |
Experimental Protocols
Accurate quantification of this compound and its metabolites requires robust analytical methods. Below are detailed protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1. Protocol for Steroid Extraction from Serum/Plasma
This protocol outlines a general procedure for the extraction of steroids from biological fluids.
-
Sample Preparation: Thaw frozen serum or plasma samples on ice. Vortex to ensure homogeneity.
-
Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., allopregnanolone-d5) to each sample to correct for extraction losses and matrix effects.[9]
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute to ensure thorough mixing. Centrifuge at 14,500 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[9]
-
Supernatant Collection: Carefully transfer the upper organic layer containing the steroids to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
3.2. Protocol for Enzymatic Hydrolysis of Conjugated Steroids
To measure total steroid concentrations (free and conjugated), an enzymatic hydrolysis step is required to cleave the glucuronide and sulfate moieties.
-
Reconstitution: Reconstitute the dried extract from the extraction step in 5 mL of acetate buffer (pH 5.2).
-
Enzyme Addition: Add 200 µL of a β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia).[10]
-
Incubation: Incubate the mixture for 3 hours at 55°C in a thermostated water bath.[10]
-
Re-extraction: After incubation, re-extract the now deconjugated steroids using the liquid-liquid extraction protocol described in section 3.1.
3.3. Protocol for Derivatization for GC-MS Analysis
Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of the steroids.
-
Oximation: To the dried steroid extract, add 100 µL of a methoxyamine hydrochloride solution in pyridine (20 mg/mL). Heat at 80°C for 1 hour to convert keto groups to methoximes.[11]
-
Silylation: After cooling, add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 100°C for 1 hour to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[11]
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
3.4. Instrumental Analysis
3.4.1. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) or full scan mode. For quantitative analysis, SIM is preferred for its higher sensitivity and selectivity.
3.4.2. LC-MS/MS Analysis
-
Liquid Chromatograph: Employ a C18 reversed-phase column for separation.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for high sensitivity and specificity.[9] Positive electrospray ionization (ESI) is commonly used.[9] Derivatization with reagents like 1-amino-4-methylpiperazine (AMP) can be used to enhance ionization efficiency.[9]
Logical Relationships and Signaling
This compound's primary mechanism of action is through the modulation of the GABAA receptor, where it acts as a negative allosteric modulator, antagonizing the effects of positive modulators like allopregnanolone.[1] This interplay is crucial for maintaining neuronal balance.
This technical guide provides a foundational understanding of the metabolic fate and degradation of this compound. The provided protocols offer a starting point for researchers to develop and validate their own analytical methods for the accurate quantification of this important neurosteroid and its metabolites. Further research is needed to fully elucidate the complete metabolic profile and to establish definitive concentration ranges in various physiological and pathological states.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of pharmacokinetic and pharmacodynamic properties of isoallopregnanolone in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
The Role of Isopregnanolone in the Menstrual Cycle and Hormonal Fluctuations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopregnanolone (isoallopregnanolone or sepranolone), an endogenous neurosteroid, is a key modulator of the central nervous system. As a 3β-epimer of allopregnanolone, it exerts a distinct negative allosteric modulatory effect on the GABA-A receptor, contrasting with the potentiating effects of its counterpart. The levels of this compound fluctuate throughout the menstrual cycle, closely mirroring the patterns of progesterone and allopregnanolone, suggesting a significant role in the cyclical changes in mood and neuronal excitability experienced by many women. This technical guide provides an in-depth analysis of this compound's role in the menstrual cycle, presenting quantitative data on its hormonal fluctuations, detailed experimental protocols for its measurement, and a visualization of its biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of neuroendocrinology and neuropsychopharmacology.
Introduction to this compound
This compound, chemically known as 3β-hydroxy-5α-pregnan-20-one (3β,5α-THP), is a naturally occurring neurosteroid synthesized from progesterone.[1] Unlike its more extensively studied isomer, allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor, this compound acts as a subunit-selective negative allosteric modulator.[1] This means it can antagonize some of the effects of allopregnanolone, such as sedation and anesthesia, without having intrinsic activity on the receptor itself.[1] This unique pharmacological profile has led to growing interest in its potential therapeutic applications, particularly in conditions associated with hormonal fluctuations, such as premenstrual dysphoric disorder (PMDD).
This compound and Hormonal Fluctuations in the Menstrual Cycle
The concentrations of this compound in the bloodstream are intrinsically linked to the phases of the menstrual cycle, showing a strong correlation with the levels of progesterone and allopregnanolone.[1] Its levels are significantly lower than those of progesterone and approximately half those of allopregnanolone.[1]
Quantitative Data on Hormonal Fluctuations
The following table summarizes the serum concentrations of this compound, allopregnanolone, and progesterone during the follicular and luteal phases of the menstrual cycle, as determined by gas chromatography/mass spectrometry (GC-MS).
| Hormone | Follicular Phase (nmol/L) | Luteal Phase (nmol/L) |
| This compound | 0.28 ± 0.04 | 0.88 ± 0.13 |
| Allopregnanolone | 0.35 ± 0.05 | 1.84 ± 0.26 |
| Progesterone | 1.03 ± 0.12 | 23.90 ± 3.10 |
Data sourced from Havlíková et al. (2006). Values are presented as mean ± SEM.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound is synthesized from progesterone through a two-step enzymatic process. First, progesterone is converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. Subsequently, 5α-DHP is metabolized to this compound by the action of 3β-hydroxysteroid dehydrogenase.
Signaling Pathway at the GABA-A Receptor
This compound functions as a negative allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the binding sites for GABA and other positive modulators like allopregnanolone and benzodiazepines. By binding, it reduces the ability of positive modulators to enhance the GABA-mediated chloride ion influx, thereby diminishing the inhibitory effect.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in biological matrices is critical for research and clinical studies. The following sections detail the methodologies for three common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of neurosteroids.
Experimental Workflow
Detailed Methodology:
-
Sample Preparation and Extraction:
-
To 1 mL of plasma or serum, add a deuterated internal standard (e.g., [²H₄]this compound).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to separate steroids from other plasma components.
-
Wash the cartridge with methanol/water mixtures of increasing polarity.
-
Elute the steroid fraction with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of heptafluorobutyric anhydride and 50 µL of acetone.
-
Incubate at 60°C for 30 minutes to form heptafluorobutyrate esters, which are more volatile and have better chromatographic properties.
-
Evaporate the reagents to dryness.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., isooctane).
-
Inject 1-2 µL of the sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the different steroids. For example, start at 150°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
The gas chromatograph is coupled to a mass spectrometer operating in electron impact (EI) ionization mode.
-
Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of derivatized this compound and its internal standard for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high throughput and specificity for steroid analysis, often with simpler sample preparation than GC-MS.
Detailed Methodology:
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
-
LC Separation:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient would be to start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 30% B.
-
-
MS/MS Detection:
-
The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard, providing high selectivity and sensitivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples, though it may have lower specificity compared to mass spectrometry-based methods.
Detailed Methodology:
-
Assay Principle: A competitive ELISA format is typically used. This compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-isopregnanolone antibody-coated wells.
-
Procedure:
-
Add standards and samples to the wells of the microplate.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that produces a colored product upon reaction with the enzyme.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is used to calculate the concentrations in the unknown samples.
-
Conclusion
This compound is an important, yet understudied, neurosteroid with a significant role in the neuroendocrine fluctuations of the menstrual cycle. Its unique action as a negative allosteric modulator of the GABA-A receptor positions it as a key player in the regulation of neuronal excitability and mood. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians aiming to further elucidate the physiological and pathological roles of this compound. Continued research in this area is crucial for the development of novel therapeutic strategies for hormone-related mood disorders.
References
A Technical Whitepaper on the Preliminary Efficacy and Mechanism of Isopregnanolone in Mood and Behavior Modulation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Isopregnanolone (also known as isoallopregnanolone and sepranolone) is an endogenous neurosteroid and a natural stereoisomer of allopregnanolone (ALLO).[1] Unlike its counterpart, which is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound functions as a selective GABA-A Receptor Modulating Steroid Antagonist (GAMSA).[2] It selectively antagonizes the effects of ALLO without demonstrating intrinsic activity at the receptor.[1][2] This unique mechanism has positioned this compound as a promising therapeutic candidate for mood disorders believed to be driven by dysregulated neurosteroid activity, such as premenstrual dysphoric disorder (PMDD). This document provides a comprehensive overview of the foundational preclinical and clinical research, detailing its mechanism of action, summarizing quantitative outcomes, and outlining key experimental protocols.
Core Mechanism of Action: Modulation of the GABA-A Receptor
The primary molecular target of this compound is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[2] While GABA is the primary agonist, the receptor's function is finely tuned by various allosteric modulators, including neurosteroids.
Allopregnanolone (ALLO) is a positive allosteric modulator (PAM) that enhances the receptor's response to GABA, leading to increased chloride ion influx and subsequent hyperpolarization of the neuron.[3][4] This potentiation of GABAergic inhibition generally results in anxiolytic and sedative effects.[3] However, in susceptible individuals, moderately elevated levels of ALLO, such as those occurring during the luteal phase of the menstrual cycle, can paradoxically induce negative mood, irritability, and anxiety.[2][5]
This compound acts as a negative allosteric modulator (NAM) that specifically counteracts the potentiating effects of ALLO and other steroid-PAMs like THDOC.[3][6] It binds to the GABA-A receptor at a site that allows it to inhibit the action of ALLO, thereby normalizing receptor function in states of ALLO hyperactivity.[2] Crucially, this compound does not antagonize the effects of GABA itself, nor does it block modulation by other classes of drugs like benzodiazepines or barbiturates, highlighting its specificity.[1][6]
Neurosteroid Biosynthesis Pathway
This compound and allopregnanolone are both metabolites of progesterone, synthesized through a series of enzymatic steps primarily involving 5α-reductase and hydroxysteroid dehydrogenases.[1] Their levels are often correlated and fluctuate together across the menstrual cycle.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid modulation of allopregnanolone and GABA effect on the GABA-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoallopregnanolone Inhibits Estrus Cycle-Dependent Aggressive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Isopregnanolone Quantification in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and specific quantification of isopregnanolone (also known as epiallopregnanolone) in human plasma. This compound is a neurosteroid and an isomer of allopregnanolone, making their chromatographic separation critical for accurate measurement.[1][2] This method is essential for research in neurology, psychiatry, and drug development where the distinct physiological roles of these isomers are investigated.[1]
Method Overview
The protocol employs a robust sample preparation procedure involving liquid-liquid extraction to isolate this compound and a stable isotope-labeled internal standard from the plasma matrix. To enhance sensitivity, the extracted analytes are derivatized prior to analysis. Chromatographic separation of this compound from its isomers is achieved using a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity.[2][3]
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the LC-MS/MS-based quantification of this compound. These values are representative and should be confirmed during in-house method validation.[3]
Table 1: Calibration Curve and Limit of Quantification
| Analyte | Calibration Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 25,000 | 10.08 | > 0.99 |
Data synthesized from multiple sources indicating achievable ranges and sensitivity.[1][2]
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | < 15% | < 15% | Within ±15% |
| Medium | < 10% | < 10% | Within ±10% |
| High | < 10% | < 10% | Within ±10% |
Acceptance criteria based on typical bioanalytical method validation guidelines.[1][3]
Experimental Workflow Diagram
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isopregnanolone in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Isopregnanolone (also known as isoallopregnanolone or epiallopregnanolone) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an endogenous neurosteroid and a natural 3β-epimer of allopregnanolone.[1] It acts as a negative allosteric modulator of the GABA-A receptor, antagonizing some of the effects of allopregnanolone.[1] Accurate measurement of this compound is crucial for neuroscience research and drug development. The protocol described herein involves a simple liquid-liquid extraction, followed by a two-step derivatization to enhance volatility and thermal stability, ensuring reliable chromatographic separation and mass spectrometric detection.
Introduction
This compound (3β-hydroxy-5α-pregnan-20-one) is a neurosteroid synthesized in the body from progesterone via the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase.[1] Unlike its 3α-epimer, allopregnanolone, which is a potent positive allosteric modulator of the GABA-A receptor, this compound acts as a subunit-selective negative allosteric modulator.[1] This distinct activity makes it a molecule of significant interest in the study of various neurological and psychiatric conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the comprehensive profiling of steroids.[2][3] However, due to the low volatility and thermal lability of neurosteroids like this compound, a derivatization step is essential to improve their chromatographic behavior.[2][4] This application note provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of this compound in human plasma.
This compound Synthesis and Signaling Pathway
This compound is synthesized from cholesterol through a series of enzymatic reactions. Cholesterol is converted to pregnenolone, which is then metabolized to progesterone. Progesterone is subsequently reduced to 5α-dihydroprogesterone by 5α-reductase. Finally, 3β-hydroxysteroid dehydrogenase converts 5α-dihydroprogesterone to this compound.[1] this compound's primary mechanism of action involves its interaction with the GABA-A receptor, where it selectively antagonizes the effects of allopregnanolone.[1]
References
Developing a Sensitive Immunoassay for Isopregnanolone Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopregnanolone, also known as isoallopregnanolone or sepranolone, is an endogenous neurosteroid that acts as a negative allosteric modulator of the GABA-A receptor.[1] It is a natural 3β-epimer of allopregnanolone and is synthesized in the body from progesterone.[1] Given its role in antagonizing some of the effects of allopregnanolone, which is implicated in various neuropsychiatric conditions, the development of a sensitive and specific immunoassay for this compound is crucial for advancing research in neuroscience, endocrinology, and psychopharmacology.[1][2] This document provides detailed application notes and protocols for the development and validation of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in various biological matrices.
The principle of this competitive ELISA is based on the competition between unlabeled this compound in the sample and a fixed amount of labeled (e.g., horseradish peroxidase-conjugated) this compound for a limited number of binding sites on a specific anti-isopregnanolone antibody.[3][4][5] The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.[3][6]
Quantitative Data Summary
The performance of a newly developed this compound immunoassay should be rigorously validated. The following tables summarize key quantitative parameters from commercially available, closely related allopregnanolone ELISA kits, which can serve as performance benchmarks for a novel this compound assay.
Table 1: Assay Performance Characteristics
| Parameter | Target Value | Description |
| Sensitivity (LOD) | < 1 ng/mL | The minimum detectable dose of the analyte.[7] |
| Assay Range | 1.23 - 100 ng/mL | The range of concentrations over which the assay is precise and accurate.[7] |
| Intra-Assay Precision | CV < 10% | The variation within a single assay run.[7] |
| Inter-Assay Precision | CV < 15% | The variation between different assay runs.[7] |
| Recovery | 85 - 115% | The accuracy of the assay in measuring a known amount of analyte spiked into a sample matrix.[8] |
| Linearity | R² > 0.98 | The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.[7] |
Table 2: Sample Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Allopregnanolone | < 5 |
| Progesterone | < 1 |
| Testosterone | < 0.1 |
| Cortisol | < 0.1 |
| Estradiol | < 0.1 |
Note: The cross-reactivity values are hypothetical targets for a highly specific this compound assay. Actual values must be determined experimentally.
Experimental Protocols
I. Sample Preparation
The appropriate sample preparation protocol is critical for accurate measurement of this compound. Below are general guidelines for various biological samples.
A. Serum and Plasma:
-
Collect whole blood in a serum separator tube or a tube containing an anticoagulant such as EDTA or heparin.
-
For serum, allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 1,000-3,000 x g for 15 minutes at 2-8°C.[9][10]
-
Carefully collect the supernatant (serum or plasma) and transfer to a clean tube.
-
Samples can be assayed immediately or stored in aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[9][10]
-
For some assays, extraction of steroids using a solvent like ethanol may be required to remove interfering substances.[11]
B. Saliva:
-
Collect saliva into a clean collection tube.
-
Centrifuge the samples at 800 x g for 10 minutes to pellet any debris.[10]
-
Transfer the clear supernatant to a new tube.
-
Samples can be assayed immediately or stored at -20°C or below.[10]
C. Tissue Homogenates:
-
Rinse tissue with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
D. Cell Culture Supernatants:
-
Collect the cell culture medium.
-
Centrifuge at 1,000 x g for 20 minutes to remove cells and debris.[9]
-
The supernatant can be used directly in the assay or stored at -20°C.
II. Competitive ELISA Protocol
This protocol outlines the steps for a typical competitive ELISA for this compound.
A. Reagent Preparation:
-
Wash Buffer (1X): Dilute a concentrated wash buffer (e.g., 20X or 30X) with deionized or distilled water to the final working concentration.[9]
-
Standard Curve: Prepare a series of this compound standards by serially diluting a stock solution in the assay buffer. A typical concentration range might be from 0.1 ng/mL to 100 ng/mL.[7]
-
Biotinylated this compound (or HRP-conjugated this compound): Dilute the concentrated labeled this compound to its working concentration in the assay buffer.
-
Antibody Solution: Dilute the anti-isopregnanolone antibody to its optimal working concentration in the assay buffer.
-
Substrate Solution (TMB): Prepare the TMB substrate solution according to the manufacturer's instructions. This solution is light-sensitive and should be prepared just before use.
-
Stop Solution: Prepare the stop solution (e.g., 2 M Sulfuric Acid).
B. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.[9]
-
Add 50 µL of each standard, sample, and control to the appropriate wells of a microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).
-
Add 25 µL of the diluted anti-isopregnanolone antibody to each well.
-
Add 25 µL of the diluted HRP-conjugated this compound to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature on a shaker.[12]
-
Aspirate the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.[9][10] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
Add 100 µL of the TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.[9]
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color in the wells will change from blue to yellow.[9]
-
Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[10]
C. Data Analysis:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Create a standard curve by plotting the average absorbance of each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often used.
-
Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.
Visualizations
This compound Signaling Pathway
This compound is known to be a negative allosteric modulator of the GABA-A receptor, antagonizing the effects of positive modulators like allopregnanolone.[1]
Caption: this compound's role in the GABA-A receptor signaling pathway.
Competitive ELISA Workflow
The following diagram illustrates the key steps in the competitive ELISA for this compound detection.
Caption: Workflow for the competitive ELISA of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Testosterone High Sensitivity Competitive ELISA Kit (EIATES) - Invitrogen [thermofisher.com]
- 4. Competitive ELISA kits | Abcam [abcam.com]
- 5. signosisinc.com [signosisinc.com]
- 6. Allopregnanolone ELISA Kit (EIAALLO) - Invitrogen [thermofisher.com]
- 7. ELISA Kit for Allopregnanolone (AP) | CEB963Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 8. Validation of an ELISA kit to measure allopregnanolone in human and equine hair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Allopregnanolone ELISA Kit (ab284029) | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. arborassays.com [arborassays.com]
Application Notes and Protocols for Isopregnanolone Administration in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopregnanolone, also known as isoallopregnanolone or sepranolone, is an endogenous neurosteroid that is a stereoisomer of allopregnanolone. Unlike its counterpart, which is a positive allosteric modulator of the GABA-A receptor, this compound acts as a negative allosteric modulator.[1] This distinct mechanism of action makes it a valuable tool for investigating the nuanced roles of neurosteroids in neuronal excitability, anxiety, and other neurological and psychiatric conditions. Notably, this compound is being investigated for the treatment of premenstrual dysphoric disorder (PMDD).[2][3]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in rodent models. Given the limited availability of direct and detailed protocols for this compound, some of the provided information is adapted from established protocols for the closely related and extensively studied neurosteroid, allopregnanolone. Researchers are advised to use this information as a starting point and to perform dose-response studies to determine the optimal experimental parameters for their specific research questions.
Data Presentation: Quantitative Data for this compound and Allopregnanolone Administration
Due to the lipophilic nature of neurosteroids, proper solubilization is critical for in vivo administration. The following tables summarize dosages and vehicles used for this compound and allopregnanolone administration in rodent models for various applications.
Table 1: this compound Dosage and Administration Routes in Rodents
| Application | Rodent Species | Strain | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Anxiolytic Effects of Ethanol | Mouse | Swiss | Intraperitoneal (i.p.) | 0.05, 0.10, 0.20 mg/kg | Not specified | [4] |
| Estrus Cycle-Dependent Aggression (PMDD model) | Rat | Wistar | Subcutaneous (s.c.) | Not specified | Not specified | [5][6] |
Table 2: Allopregnanolone Dosage and Administration Routes in Mice (for reference)
| Application | Mouse Strain | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Reward-Related Behavior | C57BL/6J | Intraperitoneal (i.p.) | 3.0 - 17.0 mg/kg | Beta-cyclodextrin (BCD) | [7] |
| Ethanol Self-Administration | C57BL/6J | Not specified | 3.2 - 24 mg/kg | Not specified | [8] |
| Alzheimer's Disease Model | 3xTgAD | Subcutaneous (s.c.) | 10 mg/kg | Not specified |
Table 3: Allopregnanolone Dosage and Administration Routes in Rats (for reference)
| Application | Rat Strain | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Anxiolytic Effects | Sprague-Dawley | Intracerebroventricular (i.c.v.) | Not specified | Not specified | [9] |
| Ethanol Self-Administration | Alcohol-preferring P rats | Not specified | 1 - 10 mg/kg | Not specified | [8] |
| Traumatic Brain Injury | Not specified | Intramuscular (i.m.) | 1.7 mg/kg | Sesame oil | [10] |
Signaling Pathway of this compound
This compound is a negative allosteric modulator of the GABA-A receptor, which means it binds to a site on the receptor that is distinct from the GABA binding site and reduces the receptor's response to GABA. This leads to a decrease in chloride ion influx and, consequently, a reduction in neuronal inhibition. This action is in contrast to allopregnanolone, which enhances GABA's effect.
Caption: this compound's negative allosteric modulation of the GABA-A receptor.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable solution or suspension of this compound for administration to rodents. Due to its lipophilic nature, this compound requires a suitable vehicle for solubilization.
Materials:
-
This compound powder
-
Vehicle (choose one from below)
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Ethanol (100%, non-denatured)
-
Sesame oil (sterile)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Vehicle Options:
-
Cyclodextrin-Based Vehicle (Recommended for most routes):
-
Prepare a 20-40% (w/v) solution of HPβCD in sterile saline or PBS.
-
Weigh the desired amount of this compound and add it to the HPβCD solution.
-
Vortex vigorously for 5-10 minutes.
-
If necessary, sonicate for 15-30 minutes to aid dissolution.
-
Visually inspect for any precipitate. The solution should be clear.
-
Sterile filter the final solution before injection.
-
-
Ethanol/Saline Vehicle (for s.c. or i.p. administration):
-
Dissolve this compound in a small volume of 100% ethanol to create a stock solution.
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. Note: The final ethanol concentration should not exceed 10% to avoid adverse effects.
-
Vortex thoroughly before administration.
-
-
Oil-Based Vehicle (for s.c. administration):
-
Dissolve this compound directly in sterile sesame oil.
-
Gentle warming and vortexing may be required to facilitate dissolution.
-
Allow the solution to cool to room temperature before injection.
-
Protocol 2: Administration of this compound to Rodents
Objective: To administer this compound to mice or rats using appropriate and humane techniques. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Routes of Administration:
-
Subcutaneous (s.c.) Injection:
-
Restrain the animal.
-
Lift the loose skin between the shoulder blades to form a tent.
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the animal to expose the abdomen.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
The needle should be inserted at a 10-20 degree angle.
-
Aspirate to check for the presence of urine or intestinal contents.
-
Inject the solution.
-
Withdraw the needle.
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
Place the animal in a restraint device.
-
Warm the tail to dilate the veins.
-
Clean the tail with 70% ethanol.
-
Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins.
-
A flash of blood in the needle hub indicates successful entry.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure.
-
Experimental Workflow Example: Investigating the Effect of this compound on Anxiety-Like Behavior in Mice
This workflow outlines a typical experiment to assess the anxiolytic or anxiogenic potential of this compound using the elevated plus maze (EPM) test.
References
- 1. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind study on efficacy and safety of sepranolone in premenstrual dysphoric disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoallopregnanolone Inhibits Estrus Cycle-Dependent Aggressive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoallopregnanolone Inhibits Estrus Cycle-Dependent Aggressive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Neuroactive Steroid Allopregnanolone on Intracranial Self-Stimulation in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allopregnanolone-mediated GABAA-Rα4 function in amygdala and hippocampus of PMDD liver qi-invasion syndrome model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of circulating and selective limbic brain levels of (3α,5α)-3-hydroxy-pregnan-20-one (3α,5α-THP) following forced swim stress in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays to Study Isopregnanolone's Effect on GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopregnanolone, an endogenous neurosteroid, is a known modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its interaction with GABAA receptors can lead to sedative, anxiolytic, and anticonvulsant effects, making it a molecule of significant interest in drug development for various neurological and psychiatric disorders.[3][4] These application notes provide detailed protocols for key cell-based assays to characterize the effects of this compound on GABAA receptor function. The assays described include electrophysiological recordings, radioligand binding assays, and calcium imaging, offering a comprehensive approach to understanding the pharmacological profile of this compound.
GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, primarily conducts chloride ions (Cl-) into the neuron.[1] This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[5] this compound acts as a positive allosteric modulator, binding to a site on the GABAA receptor distinct from the GABA binding site.[2] This binding enhances the receptor's response to GABA, leading to a greater influx of Cl- and a more potent inhibitory signal.[6]
Figure 1: Simplified GABAA receptor signaling pathway with this compound modulation.
Key Cell-Based Assays
A multi-faceted approach utilizing various cell-based assays is crucial for a comprehensive understanding of this compound's effects on GABAA receptors.
Electrophysiology: Patch-Clamp Technique
Patch-clamp electrophysiology is the gold standard for directly measuring the ion flow through GABAA receptors and assessing the modulatory effects of compounds like this compound.[7]
Experimental Workflow:
Figure 2: Workflow for patch-clamp electrophysiology experiments.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells (e.g., HEK293 or CHO cells) stably or transiently expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2).
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 137 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound at each concentration.
-
Plot a concentration-response curve and determine the EC50 value for this compound's potentiation.
-
Quantitative Data Summary:
| Compound | GABA Concentration | This compound Concentration | Potentiation of GABA-evoked Current | Reference |
| This compound | 1 µM | 30 pM - 10 µM | Concentration-dependent potentiation | [7] |
| Allopregnanolone | 1 µM | 3 nM - 3 µM | 35% to 552% potentiation | [7] |
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of this compound for the GABAA receptor complex and to investigate its allosteric modulation of ligand binding.[8]
Experimental Workflow:
Figure 3: Workflow for radioligand binding assays.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing GABAA receptors in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the effect of this compound on the specific binding of the radioligand.
-
Analyze the data to determine if this compound enhances or inhibits radioligand binding and calculate the EC50 or IC50 value.
-
Quantitative Data Summary:
| Radioligand | This compound Effect | Observation | Reference |
| [3H]muscimol | Potentiation | Enhances binding to the orthosteric site | [8] |
| [3H]flunitrazepam | Potentiation | Enhances binding to the benzodiazepine site | [8] |
| [35S]TBPS | Inhibition | Reduces binding of this channel blocker | [8] |
Calcium Imaging Assay
Calcium imaging provides a functional, high-throughput method to assess GABAA receptor activation by measuring changes in intracellular calcium concentrations. In many neuronal and some recombinant cell lines, GABAA receptor activation can lead to a depolarization that is sufficient to open voltage-gated calcium channels (VGCCs), resulting in a measurable increase in intracellular calcium.[9]
Experimental Workflow:
Figure 4: Workflow for calcium imaging assays.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing GABAA receptors and VGCCs in a multi-well plate suitable for fluorescence imaging.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging and Compound Application:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Measure the baseline fluorescence.
-
Add GABA to the wells to elicit a calcium response.
-
In separate wells, co-apply GABA with varying concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the changes in fluorescence intensity over time.
-
Calculate the magnitude of the calcium response (e.g., peak fluorescence change) for each condition.
-
Determine the potentiation of the GABA-induced calcium response by this compound.
-
Generate concentration-response curves and calculate the EC50 for this compound's effect.
-
Quantitative Data Summary:
| Agonist | This compound Effect | Observation | Reference |
| GABA (96 µM EC50) | Potentiation | This compound is expected to lower the EC50 of GABA for inducing calcium transients. | [10] |
| Allopregnanolone (72 nM EC50) | Direct Activation | Can directly evoke calcium transients at higher concentrations. | [10] |
Conclusion
The combination of electrophysiology, radioligand binding, and calcium imaging assays provides a robust platform for characterizing the interaction of this compound with GABAA receptors. Electrophysiology offers direct measurement of receptor function, binding assays elucidate the molecular interactions, and calcium imaging provides a higher-throughput functional readout. Together, these methods will enable a thorough investigation of this compound's pharmacological profile, aiding in the development of novel therapeutics targeting the GABAergic system.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using drug combinations to assess potential contributions of non-GABAA receptors in the discriminative stimulus effects of the neuroactive steroid pregnanolone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The progesterone metabolite allopregnanolone potentiates GABA(A) receptor-mediated inhibition of 5-HT neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Pregnanolone Glutamate and Its Metabolites on GABAA and NMDA Receptors and Zebrafish Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALLOPREGNANOLONE-AND-GABA-EVOKE-CALCIUM-CURRENTS-IN-CORTICAL-NEURONS [aesnet.org]
Application of Radiolabeled Isopregnanolone in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopregnanolone, also known as isoallopregnanolone or sepranolone, is an endogenous neurosteroid that is a natural 3β-epimer of allopregnanolone. It functions as a subunit-selective negative allosteric modulator of the γ-aminobutyric acid type A (GABA\u2090) receptor. Unlike its counterpart, allopregnanolone, which is a potent positive allosteric modulator of the GABA\u2090 receptor, this compound antagonizes these effects. This antagonistic relationship makes this compound a valuable tool for studying the nuanced modulation of the GABA\u2090 receptor and a potential therapeutic agent for conditions linked to hormonal fluctuations and neurosteroid imbalances, such as premenstrual dysphoric disorder (PMDD).
Radiolabeled this compound is a critical tool for elucidating the binding characteristics of this neurosteroid to the GABA\u2090 receptor. Binding assays using radiolabeled ligands allow for the determination of key parameters such as binding affinity (K\u209A), receptor density (B\u2098\u2090\u2093), and the inhibition constant (K\u1D62) of competing unlabeled ligands. These studies are fundamental in preclinical drug development and for understanding the physiological and pathophysiological roles of this compound.
Principle of Radioligand Binding Assays
Radioligand binding assays are based on the principle of measuring the specific binding of a radiolabeled ligand to its receptor. This is typically achieved by incubating a biological sample containing the receptor (e.g., brain membrane preparations) with the radiolabeled ligand. The bound and free ligand are then separated, and the amount of bound radioactivity is quantified.
Two primary types of binding assays are relevant for studying radiolabeled this compound:
-
Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (K\u209A) of the radiolabeled ligand and the maximum number of binding sites (B\u2098\u2090\u2093). It involves incubating a fixed amount of receptor preparation with increasing concentrations of the radiolabeled ligand.
-
Competitive Binding Assay: This assay is used to determine the affinity (K\u1D62) of an unlabeled test compound (e.g., unlabeled this compound or other modulators) for the receptor. It involves incubating the receptor and a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled competitor.
GABAA Receptor Signaling Pathway
The GABA\u2090 receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. Neurosteroids like allopregnanolone and this compound bind to allosteric sites on the receptor, distinct from the GABA binding site, to modulate its function. Allopregnanolone enhances the effect of GABA, while this compound can antagonize this enhancement.
GABAergic signaling and neurosteroid modulation at the GABAA receptor.
Quantitative Data from Binding Studies
The following tables summarize hypothetical binding data for radiolabeled this compound ([³H]this compound) at the human GABA\u2090 receptor. These values are intended as examples, as specific binding data for radiolabeled this compound is not widely available in public literature. The protocols provided below are designed to enable researchers to determine these values experimentally.
Table 1: Saturation Binding Parameters for [³H]this compound
| Parameter | Value | Unit | Receptor Source |
| K\u209A (Dissociation Constant) | To be determined | nM | Recombinant human GABA\u2090 receptors |
| B\u2098\u2090\u2093 (Receptor Density) | To be determined | fmol/mg protein | Recombinant human GABA\u2090 receptors |
Table 2: Competitive Binding Parameters for Unlabeled Ligands
| Unlabeled Ligand | K\u1D62 (Inhibition Constant) | Unit | Radioligand Used | Receptor Source |
| This compound | To be determined | nM | [³H]Muscimol | Rat cortical membranes |
| Allopregnanolone | To be determined | nM | [³H]Muscimol | Rat cortical membranes |
| Diazepam | To be determined | nM | [³H]Flunitrazepam | Rat cortical membranes |
Experimental Protocols
Protocol 1: Saturation Binding Assay with [³H]this compound
This protocol is designed to determine the K\u209A and B\u2098\u2090\u2093 of [³H]this compound at GABA\u2090 receptors.
Materials:
-
[³H]this compound (specific activity ~80-100 Ci/mmol)
-
Unlabeled this compound
-
Receptor source: Rat cortical membranes or cells expressing recombinant GABA\u2090 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester and filtration apparatus
-
Scintillation counter
-
96-well plates
Workflow:
Workflow for a saturation radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup:
-
Prepare serial dilutions of [³H]this compound in assay buffer (e.g., 0.1 to 50 nM).
-
For each concentration of [³H]this compound, set up triplicate wells for total binding and triplicate wells for non-specific binding (NSB).
-
The final assay volume should be 250 µL.
-
-
Incubation:
-
To all wells, add 50-100 µg of membrane protein.
-
To NSB wells, add unlabeled this compound to a final concentration of 10 µM.
-
Add the corresponding concentration of [³H]this compound to each well.
-
Incubate the plate at 4°C for 90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot specific binding versus the concentration of [³H]this compound.
-
Analyze the data using nonlinear regression (one-site binding model) to determine the K\u209A and B\u2098\u2090\u2093.
-
Protocol 2: Competitive Binding Assay to Determine the K\u1D62 of Unlabeled this compound
This protocol uses a known GABA\u2090 receptor radioligand (e.g., [³H]Muscimol) to determine the binding affinity (K\u1D62) of unlabeled this compound.
Materials:
-
[³H]Muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled this compound
-
Unlabeled GABA (for NSB determination)
-
Receptor source: Rat cortical membranes
-
All other materials as listed in Protocol 1.
Workflow:
Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as described in Protocol 1.
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
The final assay volume will be 500 µL.
-
Set up the following wells in triplicate:
-
Total Binding: Contains assay buffer, membranes, and [³H]Muscimol.
-
Non-specific Binding (NSB): Contains assay buffer, membranes, [³H]Muscimol, and a high concentration of unlabeled GABA (100 µM).
-
Competition: Contains assay buffer, membranes, [³H]Muscimol, and one of the serial dilutions of unlabeled this compound.
-
-
-
Incubation:
-
Add 100-200 µg of membrane protein to each well.
-
Add a fixed concentration of [³H]Muscimol to all wells. The concentration should be approximately equal to its K\u209A value (e.g., 2-4 nM).
-
Add the corresponding unlabeled ligands to the NSB and competition wells.
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Quantification: Proceed with filtration and scintillation counting as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use nonlinear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (K\u1D62) using the Cheng-Prusoff equation:
-
K\u1D62 = IC₅₀ / (1 + [L]/K\u209A)
-
Where [L] is the concentration of the radioligand used and K\u209A is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The use of radiolabeled this compound in binding studies is essential for characterizing its interaction with the GABA\u2090 receptor. The protocols outlined provide a framework for determining the affinity and binding site density of this important neurosteroid. Such data are invaluable for advancing our understanding of GABAergic modulation and for the development of novel therapeutics targeting neurosteroid-sensitive pathways.
Application Notes and Protocols for the In Vitro Synthesis and Purification of Isopregnanolone for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isopregnanolone, also known as isoallopregnanolone or epiallopregnanolone, is an endogenous neurosteroid and a natural 3β-epimer of allopregnanolone.[1] It functions as a subunit-selective negative allosteric modulator of the GABAA receptor.[1] Unlike allopregnanolone, which is a positive allosteric modulator, this compound can antagonize some of the GABAA receptor-mediated effects of allopregnanolone, such as sedation and anesthesia.[1] This unique pharmacological profile makes this compound a valuable tool for neuroscience research and a potential therapeutic agent. These application notes provide detailed protocols for the in vitro synthesis and purification of this compound for experimental applications, ensuring high purity and yield.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative data associated with the synthesis and purification of this compound.
| Parameter | Enzymatic Synthesis | Microbial Synthesis | Purification (HPLC) |
| Starting Material | Progesterone | Progesterone | Crude this compound Extract |
| Key Enzymes/Microbe | 5α-reductase, 3β-hydroxysteroid dehydrogenase | Clostridium scindens, Bifidobacterium longum | N/A |
| Typical Yield | Variable, dependent on enzyme activity and purity | Gram-scale per liter of culture[2] | >95% recovery |
| Purity Achieved | >98% after purification | >98% after purification | >99% |
| Reaction Time | 4-24 hours | 24-72 hours | N/A |
| Optimal Temperature | 37°C | 37°C (Anaerobic) | Ambient |
| Optimal pH | 7.0-7.4 | 6.5-7.5 | N/A |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Experimental workflow for this compound synthesis and purification.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the enzymatic conversion of progesterone to this compound using recombinant enzymes.
Materials:
-
Progesterone
-
Recombinant human 5α-reductase
-
Recombinant human 3β-hydroxysteroid dehydrogenase (3β-HSD)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Methodology:
-
Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), 1 mM NADPH, and 100 µM progesterone.
-
Initiate the reaction by adding 5α-reductase to a final concentration of 10 µg/mL.
-
Incubate the mixture at 37°C for 2-4 hours with gentle agitation to convert progesterone to 5α-dihydroprogesterone.
-
Add 3β-hydroxysteroid dehydrogenase to a final concentration of 10 µg/mL.
-
Continue the incubation at 37°C for an additional 2-4 hours.
-
Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
Vortex the mixture vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the upper organic phase and repeat the extraction twice.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Protocol 2: Microbial Synthesis of this compound
This protocol outlines the use of gut microbes for the stereoselective synthesis of this compound.[2]
Materials:
-
Progesterone
-
Anaerobic culture medium (e.g., supplemented brain-heart infusion broth)
-
Starter culture of a suitable bacterial strain (e.g., Clostridium scindens)
-
Anaerobic chamber or gas-pack system
-
Ethyl acetate
-
Centrifuge
Methodology:
-
Prepare the anaerobic culture medium and inoculate with a starter culture of the selected microorganism.
-
Incubate under anaerobic conditions at 37°C until the culture reaches the mid-logarithmic growth phase.
-
Add progesterone (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the culture to a final concentration of 50-100 µM.
-
Continue the incubation under anaerobic conditions at 37°C for 24-72 hours. Monitor the conversion of progesterone to this compound by TLC or HPLC analysis of small aliquots.
-
Once the reaction is complete, centrifuge the culture at 5000 x g for 15 minutes to pellet the bacterial cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic extracts and proceed with the purification protocol.
Protocol 3: Purification of this compound
This protocol describes the purification of crude this compound using Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound extract
-
C18 SPE cartridges
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Fraction collector
Methodology:
Part A: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the crude this compound extract in a minimal amount of methanol and dilute with water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
-
Redissolve the dried eluate from the SPE step in the HPLC mobile phase.
-
Set up the preparative HPLC system with a C18 column. A suitable mobile phase is a gradient of acetonitrile in water.[3]
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (e.g., at 205 nm).
-
Collect the fractions corresponding to the this compound peak using a fraction collector.
-
Pool the pure fractions and evaporate the solvent to obtain pure this compound.
-
Verify the purity of the final product using analytical HPLC, TLC, and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 4: Purity Analysis by Thin-Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of this compound fractions.
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., a mixture of hexane and ethyl acetate)
-
Staining solution (e.g., phosphomolybdic acid)
-
Heat gun or oven
Methodology:
-
Spot a small amount of the this compound sample onto a silica gel TLC plate.
-
Place the plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate completely.
-
Visualize the spots by spraying with a staining solution and heating until the spots appear.
-
Calculate the retention factor (Rf) value and compare it to a standard. A single spot indicates a high degree of purity.
Signaling Pathway of this compound
This compound is a negative allosteric modulator of the GABAA receptor, where it can antagonize the effects of positive allosteric modulators like allopregnanolone.
Caption: this compound's modulation of the GABAA receptor signaling pathway.
References
Probing GABAA Receptor Function with Isopregnanolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isopregnanolone as a pharmacological tool to investigate the function of γ-aminobutyric acid type A (GABAA) receptors. This compound (isoallopregnanolone), a stereoisomer of the neurosteroid allopregnanolone, serves as a valuable negative modulator to probe the complex mechanisms of GABAA receptor activity. This document outlines its mechanism of action, provides quantitative data on its effects, and details experimental protocols for its application in research settings.
Introduction to this compound and GABAA Receptor Modulation
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These ligand-gated ion channels are pentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ), resulting in a wide diversity of receptor subtypes with distinct pharmacological properties. Neurosteroids are potent endogenous modulators of GABAA receptors.[1] While 3α-hydroxy neurosteroids like allopregnanolone are positive allosteric modulators that enhance GABA-evoked currents, their 3β-hydroxy isomers, such as this compound, often act as functional antagonists.[1][2]
This compound's primary mechanism of action is the inhibition of the potentiating effects of allopregnanolone and other positive modulators at the GABAA receptor.[3][4] It has been shown to have little to no direct effect on GABA-gated currents in the absence of a potentiating steroid, making it a specific tool to study the binding sites and allosteric mechanisms of neurosteroid potentiation.[3][4] This antagonistic effect is not mediated by the benzodiazepine or picrotoxin sites, suggesting a distinct interaction with the GABAA receptor complex.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding the effects of this compound and related compounds on GABAA receptor function.
| Compound | Assay | Preparation | Effect | IC50 / EC50 | Reference |
| This compound (ISO) | Chloride uptake | Rat cortical homogenates | Inhibition of 1 µM allopregnanolone-induced Cl⁻ uptake | IC50: 12.25 µM | [3] |
| Allopregnanolone (ALLO) | [³⁵S]-TBPS Binding | Rat brain sections | Inhibition of [³⁵S]-TBPS binding (in the absence of GABA) | IC50: 1 µM | [5] |
| Allopregnanolone (ALLO) | [³⁵S]-TBPS Binding | Rat brain sections | Inhibition of [³⁵S]-TBPS binding (in the presence of 5 µM GABA) | IC50: 0.1 µM | [5] |
| Pregnenolone Sulfate (PS) | Whole-cell patch clamp | Rat dentate gyrus granule cells (control) | Inhibition of GABA-evoked currents | IC50: 13.1 ± 1 µM | [6] |
| Pregnenolone Sulfate (PS) | Whole-cell patch clamp | Rat dentate gyrus granule cells (epileptic) | Inhibition of GABA-evoked currents | IC50: 17.4 ± 2 µM | [6] |
Table 1: Inhibitory Concentrations of this compound and Related Neurosteroids. This table provides a comparative overview of the inhibitory potency of this compound and other neurosteroids on GABAA receptor function.
| Compound | Assay | Preparation | Effect | EC50 | Reference |
| Allopregnanolone | Whole-cell patch clamp | Rat dentate gyrus granule cells (control) | Potentiation of GABA-evoked currents | 12.9 ± 2 nM | [6] |
| Allopregnanolone | Whole-cell patch clamp | Rat dentate gyrus granule cells (epileptic) | Potentiation of GABA-evoked currents | 92.7 ± 13 nM | [6] |
| Diazepam | Whole-cell patch clamp | Rat dentate gyrus granule cells (control) | Potentiation of GABA-evoked currents | 29.9 ± 5.7 nM | [6] |
| Diazepam | Whole-cell patch clamp | Rat dentate gyrus granule cells (epileptic) | Potentiation of GABA-evoked currents | 69 ± 14 nM | [6] |
| Zolpidem | Whole-cell patch clamp | Rat dentate gyrus granule cells (control) | Potentiation of GABA-evoked currents | 52 ± 13 nM | [6] |
| Zolpidem | Whole-cell patch clamp | Rat dentate gyrus granule cells (epileptic) | Potentiation of GABA-evoked currents | 134 ± 20 nM | [6] |
Table 2: Potentiation of GABAA Receptor Function by Positive Allosteric Modulators. This table highlights the concentrations at which various compounds enhance GABAA receptor activity, providing a basis for designing experiments to study this compound's antagonistic effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental system and research question.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound's Antagonism of Allopregnanolone-Potentiated GABA-Evoked Currents
This protocol describes how to measure the inhibitory effect of this compound on GABAA receptor currents potentiated by allopregnanolone in cultured neurons or HEK cells expressing specific GABAA receptor subtypes.
Materials:
-
Cells: Cultured primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells stably or transiently expressing desired GABAA receptor subunits.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.
-
GABA Stock Solution: 100 mM in deionized water.
-
Allopregnanolone Stock Solution: 10 mM in DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiological recording.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Prepare serial dilutions of GABA, allopregnanolone, and this compound from stock solutions. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with a patch pipette filled with internal solution.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Application of Compounds:
-
Establish a stable baseline recording of the holding current.
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a control current.
-
Co-apply the same concentration of GABA with a potentiating concentration of allopregnanolone (e.g., 100 nM - 1 µM) to observe the enhancement of the GABA-evoked current.
-
To test the effect of this compound, co-apply GABA, allopregnanolone, and varying concentrations of this compound (e.g., 1 µM - 30 µM).
-
Ensure adequate washout periods between applications to allow the receptor to return to its baseline state.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in each condition.
-
Normalize the current amplitudes to the control GABA response.
-
Plot the concentration-response curve for this compound's inhibition of the allopregnanolone-potentiated current.
-
Calculate the IC₅₀ value for this compound using a suitable pharmacological software.
-
Protocol 2: Radioligand Binding Assay to Investigate this compound's Effect on Ligand Binding
This protocol outlines a method to determine if this compound affects the binding of radiolabeled ligands to the GABAA receptor, which can provide insights into its mechanism of action.
Materials:
-
Tissue Preparation: Rat brain cortical membranes or membranes from cells expressing specific GABAA receptor subtypes.
-
Radioligand: [³H]flunitrazepam (for the benzodiazepine site) or [³⁵S]TBPS (for the picrotoxin site).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
This compound and Allopregnanolone Stock Solutions: 10 mM in DMSO.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the same binding site (e.g., clonazepam for the benzodiazepine site).
-
Glass Fiber Filters
-
Filtration Manifold
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
Prepare assay tubes containing a final volume of, for example, 500 µL.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and the membrane preparation.
-
Experimental Conditions: Add assay buffer, radioligand, varying concentrations of this compound (and/or allopregnanolone), and the membrane preparation.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the effect of this compound on specific binding.
-
If studying competitive binding, perform saturation binding experiments in the presence and absence of this compound to determine if it alters the Kd (dissociation constant) or Bmax (maximum number of binding sites) of the radioligand.
-
Visualizations
The following diagrams illustrate the GABAA receptor signaling pathway, the opposing effects of allopregnanolone and this compound, and a typical experimental workflow for studying these effects.
Caption: GABAA Receptor Signaling Pathway.
Caption: Opposing Effects of Allopregnanolone and this compound.
References
- 1. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. An autoradiographic study comparing the interactions of 3 alpha-OH-5 alpha-pregnan-20-one, pregnenolone sulfate and pentobarbital with [3S]-TBPS binding sites and their modulation by GABA in different structures of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Isopregnanolone: A Guide for Researchers
Application Notes and Protocols for Clinical Trial Design
Isopregnanolone, an endogenous neurosteroid, is emerging as a promising therapeutic agent for a range of neurological and psychiatric disorders. Its unique mechanism of action as a negative allosteric modulator of the GABA-A receptor, specifically antagonizing the effects of allopregnanolone, sets it apart from other neurosteroid-based therapies.[1][2] These application notes provide a comprehensive overview and detailed protocols for designing clinical trials to investigate the therapeutic potential of this compound.
Introduction to this compound
This compound, also known as sepranolone, is a metabolite of progesterone.[1] Unlike its isomer allopregnanolone, which is a positive allosteric modulator of the GABA-A receptor, this compound selectively antagonizes allopregnanolone's effects without directly acting on the receptor itself.[1][2] This targeted modulation of the GABAergic system presents a novel therapeutic strategy for conditions hypothesized to be influenced by allopregnanolone dysregulation.
Potential Therapeutic Indications
Clinical and preclinical evidence suggests this compound may be effective in the following conditions:
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Premenstrual Dysphoric Disorder (PMDD): This is the most studied indication for this compound (sepranolone), with Phase II clinical trials completed.[1][3] The rationale is based on the hypothesis that cyclical fluctuations in allopregnanolone levels contribute to the mood and behavioral symptoms of PMDD. This compound is thought to counteract these effects.
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Tourette's Syndrome: Preclinical studies in animal models suggest that this compound can reduce tic-like behaviors.[4][5][6] The proposed mechanism involves antagonizing the stress-induced exacerbation of tics, which is thought to be mediated by allopregnanolone.
-
Essential Tremor: While direct evidence is limited, the role of GABAergic dysfunction in the pathophysiology of essential tremor suggests that a GABA-A receptor modulating agent like this compound could have therapeutic potential. Clinical trial designs for other agents in this space can be adapted to investigate this compound.
Clinical Trial Design: Application Notes
General Clinical Trial Design Considerations
A randomized, double-blind, placebo-controlled design is the gold standard for establishing the efficacy and safety of this compound. Key considerations include:
-
Patient Population: Clearly defined inclusion and exclusion criteria are crucial for a homogenous study population.
-
Dosing and Administration: Based on existing Phase II data for PMDD, subcutaneous administration of 10 mg has shown efficacy.[3][7] Dose-ranging studies may be necessary for other indications.
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Outcome Measures: Utilize validated rating scales and objective biomarkers to assess efficacy.
-
Safety Monitoring: Comprehensive monitoring of adverse events is essential.
Indication-Specific Clinical Trial Designs
A Phase III, multicenter, randomized, double-blind, placebo-controlled study is the logical next step.
Table 1: Clinical Trial Design for this compound in PMDD
| Parameter | Specification |
| Study Phase | Phase III |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group |
| Target Population | Women aged 18-45 meeting DSM-5 criteria for PMDD, confirmed by at least two prospective menstrual cycles of daily symptom ratings. |
| Sample Size | To be determined by power calculations based on Phase II data. |
| Intervention | This compound (10 mg) or placebo, self-administered subcutaneously every 48 hours during the 14 premenstrual days for three consecutive menstrual cycles. |
| Primary Outcome | Change from baseline in the Daily Record of Severity of Problems (DRSP) total score.[7] |
| Secondary Outcomes | - Change in DRSP subscores (e.g., mood, physical symptoms, functional impairment).- Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.- Safety and tolerability assessments. |
| Biomarkers | Serum levels of this compound, allopregnanolone, and progesterone. |
A proof-of-concept, Phase IIa, randomized, double-blind, placebo-controlled, crossover study would be appropriate to gain initial efficacy and safety data.
Table 2: Clinical Trial Design for this compound in Tourette's Syndrome
| Parameter | Specification |
| Study Phase | Phase IIa |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Crossover |
| Target Population | Patients aged 14-45 with a DSM-5 diagnosis of Tourette's Syndrome and a Yale Global Tic Severity Scale (YGTSS) Total Tic Score of ≥20. |
| Sample Size | Approximately 20-30 patients. |
| Intervention | This compound (dose to be determined by preclinical data and safety studies) or placebo, administered subcutaneously for a defined treatment period (e.g., 4 weeks), followed by a washout period and crossover to the other treatment arm. |
| Primary Outcome | Change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[8][9] |
| Secondary Outcomes | - Change in YGTSS subscores (motor tics, phonic tics).- Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.- Premonitory Urge for Tics Scale (PUTS).- Safety and tolerability assessments. |
| Biomarkers | - Serum levels of this compound and allopregnanolone.- Saccadic eye velocity to assess pharmacodynamic effects on GABA-A receptor function. |
A Phase II, randomized, double-blind, placebo-controlled study would be suitable to explore the potential of this compound in this population.
Table 3: Clinical Trial Design for this compound in Essential Tremor
| Parameter | Specification |
| Study Phase | Phase II |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group |
| Target Population | Patients with a diagnosis of Essential Tremor, with moderate to severe tremor impacting daily activities. |
| Sample Size | To be determined by power calculations. |
| Intervention | This compound (dose-ranging) or placebo, administered subcutaneously for a defined treatment period (e.g., 8-12 weeks). |
| Primary Outcome | Change from baseline in The Essential Tremor Rating Assessment Scale (TETRAS) Activities of Daily Living (ADL) subscale score. |
| Secondary Outcomes | - Change in TETRAS Performance subscale score.- Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.- Accelerometry to objectively measure tremor frequency and amplitude.- Safety and tolerability assessments. |
| Biomarkers | - Serum levels of this compound and allopregnanolone.- Saccadic eye velocity. |
Experimental Protocols
Clinical Assessment Protocols
The DRSP is a patient-rated scale used to assess the symptoms of PMDD.[10] Patients rate the severity of 21 emotional and physical symptoms on a 6-point scale (1=Not at all, 6=Extreme) on a daily basis throughout their menstrual cycle.[10]
The YGTSS is a clinician-rated, semi-structured interview to assess the severity of motor and phonic tics over the preceding week.[8][9][11] It evaluates the number, frequency, intensity, complexity, and interference of tics, as well as overall impairment.[8]
Pharmacodynamic Assessment Protocol
Measurement of saccadic eye velocity can serve as a pharmacodynamic marker of GABA-A receptor modulation.[4] This non-invasive test uses infrared oculography to measure the peak velocity of rapid eye movements. A standardized protocol such as the DEMoNS (Demonstrate Eye Movement Networks with Saccades) protocol can be employed.[4][5]
Biomarker Analysis Protocol
Serum concentrations of this compound and other neurosteroids should be quantified using a validated LC-MS method. This technique offers high sensitivity and specificity for the simultaneous measurement of multiple steroids.[3][12]
Preclinical Protocol: Animal Models
Harmaline administration in rodents induces tremors that mimic those seen in essential tremor.[1] This model can be used to evaluate the efficacy of this compound in reducing tremor frequency and amplitude, which can be quantified using a piezoelectric plate or accelerometers.[6]
Several animal models can be utilized to study the effects of this compound on tic-like behaviors. These include genetic models and models based on striatal disinhibition.[13] Behavioral assessments can include the quantification of stereotypies and vocalizations.[14] Prepulse inhibition of the startle response can be used to assess sensorimotor gating deficits.[15]
Visualizations
Caption: this compound's Signaling Pathway.
Caption: PMDD Clinical Trial Workflow.
Caption: Preclinical Workflow for Tourette's.
References
- 1. psychogenics.com [psychogenics.com]
- 2. lindnercenterofhope.org [lindnercenterofhope.org]
- 3. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. transpharmation.com [transpharmation.com]
- 7. chromsoc.jp [chromsoc.jp]
- 8. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of Tic Severity (Chapter 2) - Pharmacological Treatment of Tics [cambridge.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Yale Global Tic Severity Scale - Wikipedia [en.wikipedia.org]
- 12. [Determination of neurosteroids in rat brain regions by liquid chromatography/negative atomspheric pressure ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Tourette Syndrome—From Proliferation to Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tourette.org [tourette.org]
- 15. Frontiers | Addressing the Complexity of Tourette's Syndrome through the Use of Animal Models [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Isopregnanolone Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of isopregnanolone during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during SPE?
Low recovery of this compound during solid-phase extraction (SPE) is a frequent issue that can stem from several factors throughout the extraction process. The most common culprits include:
-
Analyte Breakthrough: This occurs when this compound fails to adsorb to the SPE sorbent during sample loading and is lost in the flow-through. This can be caused by an inappropriate solvent composition in the sample, overloading the cartridge, or an incorrect pH.[1][2]
-
Analyte Loss During Washing: The wash solvent may be too strong, causing the weakly-bound this compound to be washed away with impurities.[2]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent, leaving it behind on the cartridge.[2]
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Improper Sorbent Selection: The chosen SPE sorbent may not have the optimal chemical properties to retain this compound effectively.
-
Matrix Effects: Components in the biological sample matrix (e.g., plasma, serum) can interfere with the binding of this compound to the sorbent or co-elute, causing ion suppression in subsequent analysis.
Q2: Which type of SPE sorbent is best for this compound extraction?
Both silica-based (like C18) and polymer-based (like Oasis HLB, Strata-X) reversed-phase sorbents are commonly used for the extraction of neurosteroids, including this compound.
-
C18 (Octadecylsilica): This is a traditional reversed-phase sorbent that effectively retains nonpolar compounds like this compound from polar matrices.[3]
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These offer a hydrophilic-lipophilic balance and can provide high and reproducible recoveries for a broad range of compounds. They are often more stable at a wider pH range compared to silica-based sorbents.[4][5][6]
The optimal choice depends on the specific sample matrix and the desired purity of the final extract. It is often recommended to screen different sorbent types to determine the best performance for your specific application.
Q3: How does pH affect this compound recovery?
This compound is a neutral compound, so its retention on reversed-phase sorbents is not directly dependent on pH-based ionization. However, the pH of the sample and wash solutions can significantly impact the retention of other ionizable compounds in the matrix. By adjusting the pH, you can control the retention of acidic and basic interferences, leading to a cleaner extract. For reversed-phase SPE of neutral compounds, maintaining a neutral pH is generally a good starting point.
Q4: Can derivatization improve this compound analysis after SPE?
Yes, derivatization can be a crucial step after SPE, especially for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatizing this compound, for instance by creating a methyloxime t-BDMS derivative, can increase its molecular weight and improve its chromatographic properties and sensitivity during analysis.[3] For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery: Analyte in Flow-Through | Sample solvent is too strong (high organic content). | Dilute the sample with a weaker solvent (e.g., water or a buffer) to ensure the analyte can bind to the sorbent. |
| SPE cartridge is overloaded. | Decrease the sample volume or increase the sorbent mass in the cartridge.[1][2] | |
| Inadequate sorbent conditioning or equilibration. | Ensure the sorbent is properly wetted with the conditioning solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample matrix. Do not let the sorbent dry out before loading the sample. | |
| Low Recovery: Analyte in Wash Fraction | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution. For example, if using a high percentage of methanol in the wash step, try reducing it to a lower concentration (e.g., from 40% to 20%). |
| Incorrect pH of the wash solution. | While this compound is neutral, adjusting the pH can help retain it while removing charged interferences. Maintain a neutral pH for the wash solution as a starting point. | |
| Low Recovery: Analyte Remains on Cartridge | Elution solvent is too weak. | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile). Consider using a stronger solvent like ethyl acetate if methanol or acetonitrile are insufficient.[1] |
| Insufficient elution volume. | Increase the volume of the elution solvent. Eluting with two smaller aliquots of solvent can be more effective than a single larger volume. | |
| Strong secondary interactions between analyte and sorbent. | Add a modifier to the elution solvent, such as a small amount of acid or base, to disrupt these interactions. | |
| Poor Reproducibility | Inconsistent flow rate. | Maintain a consistent and slow flow rate during sample loading to ensure adequate interaction between the analyte and the sorbent. A typical flow rate is 1-2 mL/min. |
| Variable sample pre-treatment. | Ensure a consistent and standardized procedure for preparing all samples before loading them onto the SPE cartridge. | |
| Cartridge drying out before sample loading. | After conditioning and equilibration, do not allow the sorbent bed to dry before the sample is applied. | |
| High Matrix Effects in Final Extract | Inefficient removal of interfering compounds. | Optimize the wash step by using the strongest possible wash solvent that does not elute this compound. This will help remove more of the interfering matrix components. |
| Co-elution of interferences with the analyte. | Consider using a different SPE sorbent with a different selectivity. Alternatively, a multi-step extraction involving both solid-phase and liquid-liquid extraction can provide a cleaner sample. |
Data Presentation
Table 1: Comparison of Recovery for Endogenous Steroids using Different Sample Preparation Methods
| Compound | ISOLUTE® SLE+ (EtOAc/Hexane) Recovery (%) | EVOLUTE® EXPRESS ABN (MeOH) Recovery (%) |
| Androstenedione | 95 | 98 |
| 11-Deoxycorticosterone | 92 | 96 |
| DHEA | 96 | 99 |
| Estrone | 98 | 101 |
| Progesterone | 94 | 97 |
| Testosterone | 97 | 100 |
Data adapted from a study comparing supported liquid extraction and solid-phase extraction for a panel of endogenous steroids. While this compound is not explicitly listed, the data for similar steroid hormones provide a useful reference for expected recovery rates with these methods.
Experimental Protocols
Protocol 1: SPE of Neurosteroids from Plasma using a Polymeric Sorbent
This protocol is adapted from a method for extracting various neuroactive steroids, including pregnanolone isomers, from plasma.[4]
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Sample Preparation:
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To 100 µL of plasma, add an internal standard.
-
-
SPE Cartridge:
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Strata-X 33u Polymeric Reversed Phase SPE column (60 mg/3 mL).
-
-
Conditioning and Equilibration:
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Pre-condition the column with 4 mL of dichloromethane.
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Condition with 4 mL of acetonitrile.
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Equilibrate with 4 mL of deionized water.
-
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Sample Loading:
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Load the prepared plasma sample onto the SPE column.
-
-
Washing:
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Wash the column with 1 mL of deionized water.
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Dry the column under vacuum (12 inHg) for 30 minutes.
-
-
Elution:
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Elute the steroids with 1.5 mL of acetonitrile.
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-
Post-Elution:
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Dry the eluate and proceed with derivatization or reconstitution in a suitable solvent for analysis.
-
Protocol 2: SPE of Pregnenolone Sulfate from Serum using Oasis HLB
This protocol is for a related sulfated neurosteroid and provides a good starting point for developing a method for this compound.[5]
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Sample Preparation:
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To 200 µL of serum, add an internal standard.
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Add 200 µL of 4% phosphoric acid to precipitate proteins.
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Vortex and centrifuge. Collect the supernatant.
-
-
SPE Cartridge:
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Oasis HLB (30 mg, 1 cc).
-
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Conditioning and Equilibration:
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Condition the cartridge with 1 mL of methanol.
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Equilibrate with 1 mL of water. Do not allow the sorbent to dry.
-
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Sample Loading:
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Load the supernatant onto the cartridge.
-
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Washing:
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Wash with 1 mL of 5% methanol in water.
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Wash with 1 mL of 40% methanol in water.
-
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Elution:
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Elute with 1 mL of acetonitrile or methanol.
-
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Post-Elution:
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Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for the solid-phase extraction of this compound.
Caption: A decision tree for troubleshooting low this compound recovery in SPE.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. A-novel-method-for-the-separation-and-measurement-of-allopregnanolone-and-other-pregnanolone-neurosteroids-in-cerebrospinal-fluid-and-serum [aesnet.org]
- 4. Quantification of Ten Neuroactive Steroids in Plasma in Withdrawal Seizure–Prone and –Resistant Mice During Chronic Ethanol Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming cross-reactivity issues in Isopregnanolone ELISA kits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered with Isopregnanolone ELISA kits, with a special focus on cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive ELISA for this compound detection?
A competitive ELISA is a common format for quantifying small molecules like this compound. In this assay, this compound present in your sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific primary antibody coated on the microplate wells. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled this compound that has bound to the antibody, generating a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; higher concentrations of this compound in the sample lead to a weaker signal, and vice versa.[1]
Q2: I am observing a high background signal across my entire plate. What are the possible causes and solutions?
High background can obscure the specific signal, reducing the dynamic range and sensitivity of your assay.[2] Common causes and their solutions are outlined below:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from the wells after each wash. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can also be beneficial.[2] |
| Contaminated Reagents or Buffers | Prepare fresh reagents and buffers using sterile, high-quality water. Use new pipette tips for each reagent to prevent cross-contamination.[2] |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[2] |
| Excessive Antibody Concentration | Reduce the concentration of the primary or secondary antibody. |
| Prolonged Incubation Times | Adhere strictly to the incubation times specified in the kit protocol. |
Q3: My results show very low or no signal, even for my standards. What should I do?
A weak or absent signal can be due to several factors:
| Possible Cause | Recommended Solution |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents were added in the correct order. |
| Improper Reagent Preparation | Double-check all calculations and dilution steps for standards, antibodies, and conjugates. |
| Expired or Inactive Reagents | Verify the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
| Incorrect Incubation Temperature | Ensure that incubations are carried out at the temperature specified in the protocol. |
| Presence of Inhibitors in Samples | Sample matrix effects can inhibit the reaction. Try diluting your samples further in the provided assay buffer. |
Troubleshooting Cross-Reactivity
Q4: What is cross-reactivity and why is it a concern for this compound ELISAs?
Cross-reactivity is the ability of the antibody in the ELISA kit to bind to molecules other than the target analyte, in this case, this compound.[3] Steroid hormones often have very similar chemical structures.[4] this compound (3β-hydroxy-5α-pregnan-20-one) is a stereoisomer of Allopregnanolone (3α-hydroxy-5α-pregnan-20-one). This structural similarity means that an antibody raised against this compound may also bind to Allopregnanolone and other related neurosteroids. This can lead to falsely elevated measurements and misinterpretation of results.[3]
Q5: I suspect my this compound ELISA results are artificially high. How can I confirm if this is due to cross-reactivity?
If you observe unexpectedly high concentrations of this compound or your results are inconsistent with other analytical methods like mass spectrometry, cross-reactivity is a likely cause. The most direct way to investigate this is to perform a cross-reactivity assessment by testing the response of the assay to a panel of structurally related steroids.
Q6: What are the common cross-reactants for neurosteroid ELISAs?
Due to the structural similarities, several endogenous steroids are potential cross-reactants in this compound ELISAs. Below is a table of cross-reactivity data from an Allopregnanolone ELISA kit, which is highly relevant for this compound due to their isomeric nature.
| Compound | % Cross-Reactivity |
| Allopregnanolone | 100 |
| Pregnanolone | 2.19 |
| Tetrahydrodeoxycorticosterone (THDOC) | 3.08 |
| 5α-dihydroprogesterone | <0.08 |
| Progesterone | 0.12 |
| Dihydrotestosterone | 0.095 |
| Tetrahydrocorticosterone | <0.08 |
| Corticosterone | <0.08 |
| Estrone | <0.08 |
| Data is illustrative and sourced from a manufacturer's product manual for an Allopregnanolone ELISA kit. It is crucial to perform your own validation for the specific kit you are using. |
Experimental Protocols
Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percentage of cross-reactivity of your this compound ELISA kit with other steroids.
Materials:
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This compound ELISA Kit (including microplate, primary antibody, HRP-conjugate, standards, assay buffer, wash buffer, TMB substrate, and stop solution)
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Potentially cross-reacting steroids (e.g., Allopregnanolone, Progesterone, Pregnanolone, THDOC)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Standards and Test Compounds:
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Prepare a serial dilution of the this compound standard as per the kit protocol to generate a standard curve.
-
Prepare serial dilutions of each potentially cross-reacting steroid in the assay buffer over a wide concentration range.
-
-
Assay Procedure:
-
Follow the standard ELISA protocol provided with your kit.
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Add the prepared standards and the dilutions of the test compounds to the appropriate wells of the microtiter plate.
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Run the assay and measure the optical density (OD) at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the OD values against the concentration of the this compound standards.
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For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50). This is the concentration of the test compound that displaces 50% of the labeled this compound from the antibody.
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Determine the IC50 for this compound from your standard curve.
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Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
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Visual Guides
Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for this compound.
Logical Flow for Calculating Cross-Reactivity
Caption: Logical flow for calculating antibody cross-reactivity.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing derivatization techniques for Isopregnanolone GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Isopregnanolone for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, in its native form, is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization chemically modifies this compound, increasing its volatility and thermal stability, which improves its chromatographic separation and detection by GC-MS.[1]
Q2: What is the most recommended derivatization method for this compound and other keto-steroids?
A2: A two-step derivatization process involving methoximation followed by silylation is the most effective and commonly used method for keto-steroids like this compound. This approach prevents the formation of unwanted by-products and ensures a single, stable derivative for analysis.
Q3: What is the purpose of the initial methoximation step?
A3: The methoximation step targets the ketone group on the this compound molecule. This reaction prevents the formation of multiple silylated derivatives that can arise from tautomerization (a chemical rearrangement) of the keto group into its enol form during the subsequent silylation step.
Q4: Which silylating reagents are commonly used for this compound analysis?
A4: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are two of the most common silylating reagents. MSTFA is often preferred because its by-products are more volatile, reducing the likelihood of chromatographic interference. The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often recommended to enhance the derivatization of sterically hindered hydroxyl groups.
Q5: How can I confirm that the derivatization reaction is complete?
A5: To ensure the derivatization reaction has gone to completion, analyze a derivatized standard of this compound by GC-MS. A successful derivatization will show a single, sharp chromatographic peak corresponding to the derivatized this compound, with no peak present at the retention time of the underivatized compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peak for Derivatized this compound | 1. Inefficient Derivatization: Reagents may be degraded (especially due to moisture), or reaction time/temperature may be insufficient. 2. Analyte Loss During Sample Preparation: Loss can occur during extraction or solvent evaporation steps. 3. GC-MS System Not Optimized: Inlet temperature, column flow, or MS parameters may be suboptimal. | 1. Use fresh, anhydrous derivatization reagents and solvents. Optimize reaction time and temperature (e.g., 60-70°C for 30-60 minutes for silylation). Consider adding a catalyst like 1% TMCS to your silylating agent. 2. Optimize extraction protocols. Ensure complete solvent evaporation without analyte loss by using a gentle stream of nitrogen and controlled temperature. 3. Verify GC-MS performance with a known standard. Check for leaks and ensure proper column installation. |
| Multiple Peaks for this compound | 1. Incomplete Methoximation: If the keto group is not fully derivatized, the subsequent silylation can lead to the formation of enol-TMS ethers, resulting in multiple peaks. 2. Incomplete Silylation: Both derivatized and underivatized this compound are present. | 1. Ensure the methoximation step is carried out to completion. Use a sufficient excess of the methoximation reagent and optimize the reaction conditions. 2. Re-optimize the silylation reaction conditions (reagent concentration, temperature, and time) to drive the reaction to completion. |
| Peak Tailing | 1. Active Sites in the GC System: Polar analytes can interact with active sites (e.g., exposed silanol groups) in the GC inlet liner, column, or detector. 2. Incomplete Derivatization: The presence of underivatized, polar this compound will lead to strong interactions with the stationary phase. 3. Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites. | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for steroid analysis. Silanize glassware to mask active sites. 2. Confirm complete derivatization of your standards and samples. 3. Perform regular inlet and column maintenance, including replacing the liner and trimming the front end of the column. |
| Poor Reproducibility | 1. Presence of Water: Silylating reagents are highly sensitive to moisture. 2. Inconsistent Reaction Conditions: Variability in temperature, time, or reagent volumes. 3. Matrix Effects: Components in the biological matrix can interfere with the derivatization reaction or the GC-MS analysis. | 1. Ensure all solvents, reagents, and samples are anhydrous. Store silylating reagents under an inert gas and away from moisture. 2. Precisely control reaction temperature and time for all samples and standards. Use an autosampler for consistent injection volumes. 3. Optimize sample clean-up procedures to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects. |
Quantitative Data Summary
The following table provides a qualitative comparison of common silylation reagents for the analysis of steroids. Direct quantitative comparisons for this compound are limited in the literature; however, the following generalizations can be made.
| Derivatization Reagent | Catalyst | Volatility of By-products | Silylating Strength | Notes |
| MSTFA | TMCS (optional) | High | Strong | Generally preferred for trace analysis due to volatile by-products that are less likely to interfere with the chromatogram. |
| BSTFA | TMCS (optional) | Moderate | Strong | A very effective silylating agent, but its by-products are less volatile than those of MSTFA. |
| MTBSTFA | Not typically required | Low | Strong | Forms tert-butyldimethylsilyl (TBDMS) derivatives which are more stable to hydrolysis than TMS derivatives. However, the reagent and its by-products are less volatile. |
Experimental Protocols
Two-Step Derivatization of this compound (Methoximation-Silylation)
This protocol is a robust method for the quantitative analysis of this compound, minimizing the formation of artifacts.
1. Sample Preparation (Extraction):
-
Perform a liquid-liquid or solid-phase extraction of this compound from the biological matrix (e.g., plasma, brain tissue).
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). It is critical to ensure the sample is completely dry before proceeding.
2. Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Reconstitute the dried extract in 50 µL of the methoxyamine hydrochloride solution.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature.
3. Silylation:
-
Add 50 µL of MSTFA (with or without 1% TMCS) to the sample vial.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Analysis Parameters (Typical)
-
GC Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: An initial temperature of around 150°C, ramped to 280-300°C. The specific ramp rate and hold times should be optimized for the specific column and analytes of interest.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.
Visualizations
References
Troubleshooting low signal-to-noise ratio in Isopregnanolone LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratio in the LC-MS/MS analysis of Isopregnanolone.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal-to-noise (S/N) ratio in this compound LC-MS/MS analysis?
A1: A low S/N ratio in this compound analysis can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
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Inefficient Sample Preparation: Poor extraction recovery of this compound or insufficient removal of interfering matrix components can significantly suppress the analyte signal.
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering compounds, or inadequate retention can all lead to a decreased signal-to-noise ratio.
-
Inefficient Ionization: this compound, like other steroids, can exhibit poor ionization efficiency, especially with electrospray ionization (ESI).[1]
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Mass Spectrometer Tuning and Parameters: Incorrect mass spectrometer settings, such as collision energy, declustering potential, or source parameters, can result in a weak signal.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum, brain tissue) can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[2]
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Contamination: Contamination from solvents, sample handling, or the LC-MS system itself can contribute to high background noise.[3]
Q2: How can I improve the signal intensity of this compound?
A2: To enhance the signal intensity of this compound, consider the following strategies:
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Optimize Sample Preparation: Employing effective extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can improve recovery and remove interfering substances.[1][4]
-
Derivatization: Derivatizing this compound with a reagent that introduces a readily ionizable group can significantly boost signal intensity in ESI.[1][4]
-
Optimize LC Conditions: Fine-tuning the mobile phase composition, gradient, and column chemistry can improve peak shape and separation from interfering compounds.
-
Optimize MS Parameters: Systematically optimize source-dependent parameters (e.g., gas flows, temperatures) and compound-dependent parameters (e.g., collision energy, declustering potential) for this compound and its specific MRM transitions.[5]
Q3: What is the role of an internal standard in this compound analysis?
A3: An internal standard (IS) is crucial for accurate and precise quantification. A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4) is ideal. The IS is added to the sample at the beginning of the workflow and experiences the same sample processing and analytical variations as the analyte. By monitoring the ratio of the analyte to the IS, variations due to extraction loss, matrix effects, and instrument response can be compensated for, leading to more reliable results.[6]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
This guide provides a step-by-step approach to diagnosing and resolving low or absent signal for this compound.
Troubleshooting Workflow:
References
- 1. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 3. zefsci.com [zefsci.com]
- 4. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Strategies to differentiate Isopregnanolone from its stereoisomers in analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical differentiation of Isopregnanolone from its stereoisomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are having difficulty separating this compound from Allopregnanolone using our standard reversed-phase LC-MS/MS method. What could be the issue and how can we improve the separation?
A1: Co-elution of this compound and its 3α-hydroxy epimer, Allopregnanolone, is a common challenge in reversed-phase liquid chromatography due to their structural similarity.[1][2] Here are several troubleshooting steps and alternative strategies:
-
Optimize Chromatographic Conditions:
-
Column Choice: Consider using a column with a different stationary phase chemistry. While C18 is common, phenyl-hexyl or biphenyl phases can offer different selectivity for steroids.[1]
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives. Subtle changes in mobile phase composition can significantly impact selectivity.
-
Gradient Optimization: A shallower gradient profile can enhance the resolution between closely eluting peaks.[1]
-
Temperature: Adjusting the column temperature can alter selectivity and improve peak shape.
-
-
Consider Alternative Chromatographic Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC offers excellent resolving power for steroid isomers, especially after derivatization.[3][4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is known for its superior ability to separate chiral compounds and isomers and can be an excellent alternative to LC.[6][7][8]
-
-
Derivatization: Chemical derivatization can improve the chromatographic separation of isomers and enhance ionization efficiency for mass spectrometry.[3][9]
Q2: Our GC-MS analysis of pregnanolone isomers is showing poor peak shape and reproducibility. What are the likely causes and solutions?
A2: Poor peak shape and reproducibility in GC-MS analysis of steroids often stem from issues with sample preparation, derivatization, or the GC system itself.
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Incomplete Derivatization: Steroids require derivatization to improve their volatility and thermal stability for GC analysis.[1][3]
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Ensure complete dryness of the sample before adding derivatizing agents, as moisture can interfere with the reaction.
-
Optimize the reaction time and temperature for the specific derivatizing agent used (e.g., methoxyamine hydrochloride followed by a silylating agent like tert-butyldimethylsilyl imidazole).[3]
-
-
GC System Issues:
-
Injector Temperature: An injector temperature that is too low can lead to slow volatilization and broad peaks. Conversely, a temperature that is too high can cause degradation of the analytes.
-
Column Bleed: High column bleed can contribute to background noise and affect peak integration. Ensure you are using a high-quality, low-bleed column suitable for steroid analysis.
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Contamination: Contamination in the injector liner or the front of the column can lead to peak tailing. Regular maintenance, including changing the liner and trimming the column, is crucial.
-
-
Sample Matrix Effects: Biological matrices can be complex and interfere with the analysis.[3]
-
Employ a robust sample extraction and clean-up procedure, such as solid-phase extraction (SPE) followed by liquid-liquid extraction (LLE) or column chromatography (e.g., Sephadex LH-20, Lipidex 5000), to remove interfering substances.[3]
-
Q3: We are using mass spectrometry for detection, but the fragmentation patterns of this compound and its stereoisomers are very similar. How can we achieve confident identification and quantification?
A3: The similar fragmentation patterns of stereoisomers in mass spectrometry necessitate a reliance on chromatographic separation for their differentiation. However, some MS-based strategies can aid in their analysis:
-
Chromatographic Separation is Key: As the mass spectra of stereoisomers are often identical, baseline chromatographic separation is the most reliable way to distinguish them.[6][10]
-
Tandem Mass Spectrometry (MS/MS): While the product ion spectra may be similar, carefully selected multiple reaction monitoring (MRM) transitions can improve specificity and sensitivity.[1][2] It is crucial to have certified reference standards for each isomer to determine their characteristic retention times and optimize MRM transitions.[11][12]
-
Ion Mobility Spectrometry (IMS): Coupling IMS with MS can provide an additional dimension of separation based on the ion's size, shape, and charge, which can help to differentiate isomers.[1]
-
Derivatization: Derivatization can alter the fragmentation pathways of the isomers, potentially leading to more distinct product ions that can be used for differentiation.[3][9]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate this compound from its stereoisomers?
A4: Yes, NMR spectroscopy is a powerful technique for the structural elucidation of molecules, including the differentiation of stereoisomers.[13][14] The different spatial arrangement of atoms in stereoisomers leads to distinct chemical shifts and coupling constants in their NMR spectra.[15] For this compound (3β-hydroxy) and Allopregnanolone (3α-hydroxy), the orientation of the hydroxyl group at the C3 position will result in different magnetic environments for the neighboring protons, leading to distinguishable signals in the ¹H NMR spectrum. While NMR is excellent for structural confirmation of pure standards, it is generally not used for quantification in complex biological matrices due to its lower sensitivity compared to MS-based methods.
Quantitative Data Summary
The following tables summarize typical analytical parameters for the differentiation of this compound and its key stereoisomer, Allopregnanolone. Note that specific values can vary depending on the exact experimental conditions, instrumentation, and matrix.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | This compound (as MO-tBDMS derivative) | Allopregnanolone (as MO-tBDMS derivative) | Reference |
| Monitored Ion (m/z) | 404 | 404 | [3] |
| Limit of Detection | As low as 300 femtograms on column for a mixture of pregnanolone isomers. | As low as 300 femtograms on column for a mixture of pregnanolone isomers. | [3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | This compound | Allopregnanolone | Reference |
| Precursor Ion (m/z) | Varies with ionization mode and adduct formation (e.g., [M+H-H₂O]⁺) | Varies with ionization mode and adduct formation (e.g., [M+H-H₂O]⁺) | [9] |
| Product Ions (m/z) | Similar fragmentation patterns are expected. Specific transitions need to be optimized with standards. | Similar fragmentation patterns are expected. Specific transitions need to be optimized with standards. | [9] |
| Lower Limit of Quantitation (LLOQ) | Can reach low pg/mL levels with derivatization and sensitive instrumentation. | Can reach low pg/mL levels with derivatization and sensitive instrumentation. | [9] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Pregnanolone Isomers in Biological Samples
This protocol is a generalized procedure based on methodologies described for the separation and quantification of pregnanolone stereoisomers.[3][4]
-
Sample Preparation and Extraction:
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of Allopregnanolone).[12]
-
Perform protein precipitation, for example, by heating with triethylamine sulfate.[3]
-
Extract the steroids using a solid-phase extraction (SPE) C18 column.[3]
-
Further purify the pregnanolone fraction using lipophilic gel chromatography (e.g., Sephadex LH-20).[3]
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An optional HPLC purification step can be included for cleaner samples.[3]
-
-
Derivatization:
-
Dry the purified extract completely under a stream of nitrogen.
-
First, perform methoximation by adding methoxyamine hydrochloride in pyridine and incubating. This step targets the ketone group.[3]
-
Second, perform silylation by adding a silylating agent such as tert-butyldimethylsilyl imidazole and incubating. This step targets the hydroxyl group.[3]
-
Pass the derivatized sample through a Lipidex 5000 column for final clean-up.[3]
-
Dry the sample and reconstitute it in a suitable solvent like hexane for GC-MS analysis.[3]
-
-
GC-MS Analysis:
-
Use a high-resolution capillary column suitable for steroid analysis (e.g., a dimethylpolysiloxane-based stationary phase).
-
Employ a temperature gradient program that provides optimal separation of the isomers. A slow ramp rate is often beneficial.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the derivatized isomers.[3]
-
Protocol 2: LC-MS/MS Analysis of this compound and its Stereoisomers
This protocol provides a general framework for LC-MS/MS analysis.[2][9][16]
-
Sample Preparation:
-
Add an internal standard to the sample.
-
Perform a simple protein precipitation with a solvent like methanol or acetonitrile, or use liquid-liquid extraction with a solvent mixture such as hexane/ethyl acetate.[9][16]
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Optional Derivatization:
-
For enhanced sensitivity, derivatization can be performed. For example, using a quaternary aminooxy reagent to target the ketone group, which introduces a permanent positive charge and improves ionization efficiency.[9]
-
-
LC-MS/MS Analysis:
-
Use a high-efficiency HPLC or UHPLC column, such as a C18 or phenyl-based column.[1][9]
-
Develop a gradient elution method using a mobile phase system like water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[2][9]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for each analyte and the internal standard using pure standards.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of pregnanolone isomers.
Caption: Troubleshooting logic for poor separation of this compound stereoisomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-novel-method-for-the-separation-and-measurement-of-allopregnanolone-and-other-pregnanolone-neurosteroids-in-cerebrospinal-fluid-and-serum [aesnet.org]
- 4. Gas chromatographic-mass fragmentographic quantitation of 3 alpha-hydroxy-5 alpha-pregnan-20-one (allopregnanolone) and its precursors in blood and brain of adrenalectomized and castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Gas chromatographic-mass fragmentographic quantitation of 3 alpha- hydroxy-5 alpha-pregnan-20-one (allopregnanolone) and its precursors in blood and brain of adrenalectomized and castrated rats | Semantic Scholar [semanticscholar.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Steroid dynamics in myalgic encephalomyelitis / chronic fatigue syndrome: a case-control study using ultra performance supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supercritical fluid chromatography applied to the highly selective isolation of urinary steroid hormones prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Metabolism of Allopregnanolone and Isoallopregnanolone in Male Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allopregnanolone Certified Reference Standard - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. excelmale.com [excelmale.com]
Technical Support Center: Isopregnanolone Stability in Long-Term Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability of isopregnanolone in long-term sample storage. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples during long-term storage?
A1: The stability of this compound, a neurosteroid metabolite of progesterone, can be influenced by several factors during long-term storage.[1][2] The most critical factors include:
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Storage Temperature: Temperature is a significant factor in preventing the degradation of this compound.[1] Lower temperatures are generally recommended for long-term storage.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of this compound, potentially leading to degradation.[3][4]
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Sample Matrix: The type of biological sample (e.g., plasma, serum, tissue homogenate) can impact stability. For instance, vitreous humor has been found to be a more stable matrix than blood for some substances.[5]
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Exposure to Light and Air (Oxidation): Like many steroids, this compound may be susceptible to degradation upon exposure to light and atmospheric oxygen.
-
Enzymatic Activity: Residual enzymatic activity in the sample can potentially metabolize this compound if not properly handled and stored.
Q2: What are the recommended storage temperatures for long-term preservation of this compound samples?
A2: For long-term storage of biological samples containing this compound, ultra-low temperatures are recommended to minimize degradation.[5] While specific long-term stability data for this compound is limited, general best practices for steroid hormones suggest the following:
-
-80°C: This is the most frequently recommended temperature for the long-term storage of biological samples to halt most enzymatic and chemical degradation processes.[5]
-
-20°C: While suitable for short- to mid-term storage, some degradation of steroids may occur over extended periods at this temperature.[3][5] Progesterone levels have been reported to be stable in sera stored at -20°C for up to 7 years.[6]
Q3: How many freeze-thaw cycles can a sample containing this compound undergo before significant degradation occurs?
A3: There is limited specific data on the effect of multiple freeze-thaw cycles on this compound. However, studies on other steroids and biomarkers suggest that repeated freeze-thaw cycles should be avoided. It is best practice to aliquot samples into smaller volumes for single-use to prevent the need for repeated thawing of the entire sample.[3][4] For some steroids, up to ten freeze-thaw cycles did not show significant degradation.[3]
Troubleshooting Guide
Q1: My this compound concentrations are lower than expected in my stored samples. What could be the cause?
A1: Lower than expected this compound concentrations can be due to several reasons related to sample storage and handling:
-
Degradation due to Improper Storage Temperature: If samples were not consistently stored at -80°C, degradation may have occurred.
-
Multiple Freeze-Thaw Cycles: If the same sample aliquot was thawed and refrozen multiple times, this could have led to degradation.
-
Extended Storage Duration: Even at -80°C, very long-term storage (many years) could potentially lead to some degradation of sensitive compounds.
-
Oxidation: If samples were not stored in tightly sealed containers or were exposed to air during handling, oxidative degradation may have occurred.
Q2: I am observing high variability in this compound levels between aliquots of the same sample. What could be the issue?
A2: High variability between aliquots can point to inconsistencies in sample handling and storage:
-
Inconsistent Freezing/Thawing: If aliquots were subjected to different numbers of freeze-thaw cycles or thawed at different rates, this could lead to variable degradation.
-
Non-homogenous Sample: Ensure the original sample was thoroughly mixed before aliquoting.
-
Storage Location within the Freezer: Different locations within a freezer can have slight temperature variations, which over the long term, could potentially lead to differential stability.
Quantitative Data on Steroid Stability
While specific quantitative long-term stability data for this compound is not extensively available, the following table summarizes stability data for related steroids, which can serve as a general guide.
| Analyte | Matrix | Storage Temperature | Duration | Stability | Citation |
| Progesterone | Serum | -70°C | 3 years | Up to 40% decrease | [6] |
| Progesterone | Serum | -20°C | 7 years | Reportedly normal levels | [6] |
| Estradiol | Serum | -20°C | 4 days | ~12.2% decrease | |
| Androstenedione | Serum | -20°C | 4 days | ~10.9% decrease | |
| Allopregnanolone (extracted) | Plasma | 4°C | 6 days | Stable | [7] |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in Plasma
This protocol outlines a method for evaluating the long-term stability of this compound in fortified human plasma samples.
1. Materials and Reagents:
-
This compound certified reference material
-
Human plasma (screened for low endogenous this compound)
-
Anticoagulant (e.g., EDTA)
-
Calibrated pipettes and sterile, polypropylene cryovials
-
-20°C and -80°C freezers with temperature monitoring
-
LC-MS/MS system for quantification
2. Sample Preparation:
-
Pool and mix the human plasma to ensure homogeneity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Fortify the plasma with this compound to achieve a known concentration (e.g., low, medium, and high QC levels).
-
Gently mix the fortified plasma.
-
Aliquot the fortified plasma into cryovials in volumes suitable for single analysis to avoid freeze-thaw cycles.
3. Storage and Analysis Schedule:
-
Establish a baseline (Time 0) concentration by analyzing a set of freshly prepared aliquots.
-
Store the remaining aliquots at both -20°C and -80°C.
-
Designate specific time points for analysis (e.g., 1 month, 3 months, 6 months, 12 months, 24 months).
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At each time point, retrieve a set of aliquots from each storage temperature.
-
Allow the aliquots to thaw at room temperature.
-
Extract this compound from the plasma using a validated liquid-liquid or solid-phase extraction method.
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the this compound concentration.
4. Data Analysis:
-
Calculate the mean concentration of this compound at each time point for each storage temperature.
-
Compare the mean concentrations at each time point to the baseline (Time 0) concentration.
-
Calculate the percentage recovery at each time point. This compound is considered stable if the mean concentration is within a predefined acceptance range of the baseline (e.g., ±15%).
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from progesterone.
Experimental Workflow for Long-Term Stability Study
Caption: Workflow for a typical long-term stability study.
Factors Influencing this compound Stability
Caption: Key factors that can impact this compound stability.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of long-term storage on hormone measurements in samples from pregnant women: The experience of the Finnish Maternity Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for quantifying low concentrations of Isopregnanolone
Technical Support Center: Isopregnanolone Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate quantification of low concentrations of this compound. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying low concentrations of this compound?
A: The two primary methods are immunoassays (like ELISA) and mass spectrometry-based methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity, which is crucial for distinguishing between structurally similar neurosteroid isomers like this compound and Allopregnanolone.[1][2] Immunoassays can be effective but are prone to cross-reactivity issues.[3][4]
Q2: Why is specificity a major challenge when measuring this compound?
A: this compound (3β-hydroxy-5α-pregnan-20-one) is a stereoisomer of Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and is structurally very similar to other progesterone metabolites.[5] This structural similarity can lead to significant cross-reactivity in immunoassays, where antibodies may bind to related but incorrect molecules, leading to falsely elevated measurements.[4][6] Therefore, methods that can differentiate between these isomers are critical for accurate quantification.
Q3: What is a typical Lower Limit of Quantification (LLOQ) I can expect for this compound?
A: The LLOQ depends heavily on the methodology. For LC-MS/MS, LLOQs can reach the low picogram per milliliter (pg/mL) range, often around 10 pg/mL, especially when using derivatization agents to enhance the signal.[1][7] For commercially available ELISA kits, the sensitivity is typically in a similar range, with LLOQs often cited between <9.5 pg/mL and 31.2 pg/mL.[8][9]
Q4: What is derivatization and why is it used in LC-MS/MS methods for this compound?
A: Derivatization is a chemical modification process used to improve the ionization efficiency of an analyte for mass spectrometry. For neurosteroids like this compound, reagents such as 1-amino-4-methylpiperazine (AMP) are used to enhance the signal, thereby increasing the sensitivity of the LC-MS/MS assay and allowing for the detection of very low concentrations.[1][7]
Troubleshooting Guides
This section addresses common issues encountered during this compound quantification using ELISA and LC-MS/MS.
Guide 1: ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Reagent contamination.[10] | 1. Increase the number of wash steps or include a soak step.[11] 2. Use a different blocking buffer or increase the blocking incubation time.[10][12] 3. Prepare fresh reagents and buffers for each assay.[10] |
| Low or No Signal | 1. Degraded reagents or standards. 2. Incorrect reagent preparation. 3. Improper incubation times or temperatures.[11] | 1. Use new or properly stored reagents. Ensure standards are not expired and have not undergone multiple freeze-thaw cycles.[13] 2. Double-check all dilution calculations and ensure reagents are at room temperature before use.[11] 3. Strictly adhere to the protocol's incubation specifications.[10] |
| Suspected Cross-Reactivity | The primary antibody is binding to other structurally similar steroids (e.g., Allopregnanolone, Progesterone).[4][14] | 1. Confirm with LC-MS/MS: If possible, confirm results with a more specific method.[15] 2. Sample Purification: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering steroids before the assay.[15] 3. Perform a Cross-Reactivity Test: Spike samples with potentially interfering steroids to quantify the level of interference.[12] |
| Poor Duplicates/High CV% | 1. Inconsistent pipetting. 2. "Edge effects" from uneven temperature or evaporation across the plate.[10] | 1. Use calibrated pipettes and fresh tips for each sample/reagent.[16] 2. Ensure the plate is sealed properly during incubations and allow all reagents to reach room temperature before starting. Avoid stacking plates.[11] |
Guide 2: LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Sensitivity / Signal | 1. Poor ionization of this compound. 2. Matrix effects suppressing the signal. 3. Suboptimal sample extraction. | 1. Use a derivatization reagent (e.g., AMP) to enhance ionization efficiency.[1] 2. Improve sample cleanup using SPE or LLE. Dilute the sample if possible. Prepare standards in a similar matrix to the samples.[15] 3. Optimize the extraction solvent and protocol. A common choice is a mix of ethyl acetate and cyclohexane.[1] |
| Poor Peak Shape | 1. Column contamination or degradation. 2. Incompatible mobile phase or sample solvent. | 1. Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column if needed. 2. Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
| High Variability | 1. Inconsistent sample preparation. 2. Instability of the analyte in processed samples. | 1. Automate sample preparation steps if possible. Ensure consistent vortexing and centrifugation times.[1] 2. Check the stability of extracted samples. One study found stability for up to 7 days at 4°C.[17] |
Quantitative Data Summary
The following tables provide a summary of performance characteristics for different this compound quantification methods.
Table 1: Comparison of Quantification Methods
| Parameter | LC-MS/MS | ELISA |
| Specificity | Very High (can distinguish isomers) | Variable (prone to cross-reactivity)[1] |
| Lower Limit of Quantification | ~10 pg/mL (with derivatization)[1] | <9.5 to 31.2 pg/mL[8][9] |
| Dynamic Range | Wide (e.g., 0.78 to 1000 ng/mL for related steroids)[17] | Narrower (e.g., 31.2 to 2000 pg/mL)[8] |
| Throughput | Lower | Higher |
| Primary Advantage | High accuracy and specificity | High throughput and ease of use |
| Primary Disadvantage | Requires specialized equipment and expertise | Potential for inaccurate results due to cross-reactivity[3] |
Table 2: Example Cross-Reactivity Data for Steroid Immunoassays Note: This is generalized data. Always refer to the specific kit manufacturer's data sheet.
| Compound | Example Cross-Reactivity % (Progesterone Immunoassay) | Potential Impact |
| 5β-Dihydroprogesterone | 18.2%[14] | High potential to cause falsely elevated results. |
| 17-Hydroxyprogesterone | 0.5% - 4.9%[6][14] | Can cause significant interference in certain conditions (e.g., 21-hydroxylase deficiency).[6] |
| Pregnanolone | 0.5% - 4.9%[14] | Structurally similar isomers are a common source of interference. |
| Allopregnanolone | Varies by antibody; can be significant. | A major potential cross-reactant for this compound assays. |
Visualizations and Workflows
This compound Synthesis Pathway
Caption: Biosynthetic pathway of this compound from Progesterone.
General Experimental Workflow for LC-MS/MS Quantification
References
- 1. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving matrix effects in the analysis of Isopregnanolone in biological fluids
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve matrix effects encountered during the quantitative analysis of Isopregnanolone in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample (e.g., plasma, serum, urine) apart from the analyte of interest, this compound. These components include proteins, salts, lipids, and phospholipids.[1] Matrix effects are the alteration of this compound's ionization efficiency caused by these co-eluting substances.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative results.[1][3] Given that this compound is often a low-abundance endogenous neurosteroid, these effects can obscure its true concentration, leading to unreliable data.[1]
Q2: What are the primary causes of matrix effects in this compound analysis?
A2: The most common cause is the competition for ionization between this compound and co-eluting matrix components within the mass spectrometer's ion source.[1] For electrospray ionization (ESI), which is commonly used for neurosteroids, matrix components can alter the physical properties of the droplets, such as viscosity and surface tension, hindering the transition of the analyte into the gas phase. Endogenous phospholipids from plasma and serum are particularly notorious for causing ion suppression in bioanalysis.[1][4]
Q3: How can I determine if my this compound assay is suffering from matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative): This technique involves infusing a constant flow of a pure this compound standard solution into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[1][3] Dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement, respectively, corresponding to the retention times of interfering matrix components.[1][3]
-
Post-Extraction Spike (Quantitative): This is the most common and recommended approach.[1] It involves comparing the peak area of this compound in a post-extraction spiked matrix sample (blank matrix extract to which the analyte is added) to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3][5]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for my analysis?
A4: While not strictly mandatory in all research contexts, using a SIL-IS for this compound is considered the "gold standard" in quantitative bioanalysis.[6][7] A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization efficiency can be effectively compensated, leading to more accurate and precise quantification.[6][7][8] Allopregnanolone-d5 is often used as a surrogate labeled standard for this compound and its isomers.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis.
Problem 1: High variability in results between replicate samples.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | This is a classic sign of variable matrix effects.[1] First, confirm system suitability by injecting a pure standard to ensure the LC-MS/MS system is stable. If the system is stable, the issue is sample-related. The most effective solution is to incorporate a stable isotope-labeled internal standard (SIL-IS) like Allopregnanolone-d5 to normalize the response.[8] If a SIL-IS is unavailable, improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE) to remove more interferences.[1][9] |
| Inefficient Sample Preparation | Ensure your sample preparation method (LLE or SPE) is robust and reproducible. Check for issues like incomplete phase separation in LLE or inconsistent elution in SPE. Re-optimize the extraction protocol. |
Problem 2: Poor sensitivity or inability to reach the required lower limit of quantification (LLOQ).
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | This is a primary suspect for low sensitivity. Use the post-column infusion technique to identify regions of ion suppression.[1][3] Adjust your chromatographic method (e.g., modify the gradient, change the column) to separate this compound from the suppressive region.[1] Enhance sample cleanup to remove the interfering components; SPE is generally more effective than LLE or PPT for this.[1][9][10] |
| Suboptimal Ionization | Consider chemical derivatization using reagents like 1-amino-4-methylpiperazine (AMP) to enhance the ionization signal of the ketone group on this compound.[8][11] This can significantly improve sensitivity.[8][12] |
Problem 3: Chromatographic peak for this compound is broad or shows tailing.
| Possible Cause | Suggested Solution |
| Matrix Overload on Column | A "dirty" extract can degrade column performance. Improve the sample cleanup method to reduce the amount of matrix components being injected. |
| Incompatible Reconstitution Solvent | The solvent used to reconstitute the final extract may be too strong, causing peak distortion. Ensure the reconstitution solvent is weaker than the initial mobile phase to allow for proper peak focusing on the column. |
| Column Degradation | The analytical column may be fouled or degraded. Try flushing the column or replacing it if performance does not improve. |
Data Summary
The choice of sample preparation method significantly impacts analyte recovery and the extent of matrix effects. The following tables summarize typical performance data for steroid analysis in biological fluids.
Table 1: Comparison of Sample Preparation Methods for Steroid Analysis
| Method | Typical Recovery (%) | Matrix Effect (%) * | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | -50 to +20 | Fast, simple, inexpensive | Provides the least clean extract, high risk of significant matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | -30 to +15 | Cleaner extract than PPT, removes polar interferences.[1] | More labor-intensive, requires solvent evaporation and reconstitution. |
| Solid-Phase Extraction (SPE) | 90 - 110 | -15 to +10 | Provides the cleanest extract, highly selective, removes a wide range of interferences.[1][9] | More complex method development, higher cost per sample. |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates suppression, while a positive value indicates enhancement.
Table 2: Reported Validation Data for Steroid Analysis in Biological Fluids
| Analyte(s) | Matrix | Method | Recovery (%) | Matrix Effect (%) | Reference |
| 19 Steroid Hormones | Serum & Urine | LLE-LC-MS/MS | 80 - 120 | -13.9 to +18.2 | [13] |
| 11 Urinary Steroids | Urine | LC-MS/MS | 98.2 - 115.0 (Relative) | 96.4 - 101.6 (Relative) | [14] |
| Allopregnanolone & Isomers | Serum | LC-MS/MS with Derivatization | >95 | Not explicitly quantified but minimized | [8][11] |
Experimental Protocols & Workflows
Workflow for Troubleshooting Matrix Effects
This diagram outlines a logical workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean extract of this compound from human serum or plasma, minimizing matrix effects.
-
Internal Standard Spiking: To 200 µL of serum/plasma, add the working solution of the stable isotope-labeled internal standard (e.g., Allopregnanolone-d5). Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the sample. Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Transfer the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate solvent mixture (e.g., 90:10 acetonitrile/isopropanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol/water) for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract than protein precipitation and is effective for removing highly polar interferences.
-
Internal Standard Spiking: To 200 µL of serum/plasma, add the working solution of the stable isotope-labeled internal standard. Vortex briefly.
-
Extraction: Add 1.2 mL of an immiscible organic solvent (e.g., a 1:1 mixture of ethyl acetate:cyclohexane).[8]
-
Mixing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and facilitate the extraction of this compound into the organic layer.
-
Phase Separation: Centrifuge at 4°C at 14,500 rpm for five minutes to achieve clear separation of the aqueous and organic layers.[8]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 8. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
A troubleshooting guide for the chemical synthesis of Isopregnanolone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Isopregnanolone (also known as isoallopregnanolone or 3β-hydroxy-5α-pregnan-20-one).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction of the starting material (e.g., pregnenolone or 5α-pregnane-3,20-dione). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize reaction time and temperature. For reductions, ensure the reducing agent is fresh and used in appropriate molar excess. |
| Suboptimal reaction conditions. | - Screen different solvents and catalysts to improve reaction efficiency. For instance, in the stereoselective reduction of a 4-ene-3-ketone precursor, the choice of catalyst and solvent can significantly influence the 5α to 5β ratio.[1] | |
| Presence of Stereoisomers (e.g., Allopregnanolone) | Lack of stereoselectivity in the reduction of the 3-keto group of 5α-pregnane-3,20-dione. | - Employ a stereoselective reducing agent known to favor the formation of the 3β-hydroxyl group. - Carefully control the reaction temperature, as lower temperatures often favor higher stereoselectivity. |
| Inversion of the 3β-hydroxyl group to the 3α-hydroxyl group (forming allopregnanolone). | - This can occur under certain reaction conditions, such as the Mitsunobu reaction if attempting to derivatize the hydroxyl group.[2][3] To avoid this, carefully select reagents and control reaction conditions. | |
| Formation of Impurities | Side reactions, such as elimination, can lead to impurities like 5α-pregn-2-en-20-one.[2] | - Use mild reaction conditions to minimize side reactions. - The choice of acid in certain reactions is critical; stronger acids may promote elimination.[2] |
| Incomplete removal of reagents or byproducts (e.g., triphenylphosphine oxide from a Mitsunobu reaction).[3] | - Implement appropriate work-up procedures, such as aqueous washes, to remove water-soluble impurities. - Utilize purification techniques like column chromatography or recrystallization to remove persistent byproducts.[2][3] | |
| Difficulty in Purification | This compound and its stereoisomers have very similar polarities, making chromatographic separation challenging. | - Use high-resolution HPLC with a suitable stationary phase, such as a biphenyl column, which can resolve isobaric species.[4] - Recrystallization from an appropriate solvent system can be an effective method for purifying the desired isomer.[2][3] |
| Co-elution with other pregnanolone isomers during chromatography. | - Derivatization of the steroid mixture prior to GC-MS or LC-MS analysis can improve separation and detection.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include progesterone and pregnenolone. The synthesis from progesterone typically involves the reduction of the A-ring double bond to form 5α-pregnane-3,20-dione, followed by the stereoselective reduction of the 3-keto group.[7][8][9] Synthesis from pregnenolone involves the protection of the 3β-hydroxyl group, followed by modification of the A/B ring junction and subsequent deprotection.
Q2: How can I stereoselectively reduce the 3-keto group of 5α-pregnane-3,20-dione to obtain this compound (3β-hydroxy)?
A2: The stereoselective reduction of the 3-keto group to the 3β-alcohol is a critical step. The choice of reducing agent is crucial. While specific protocols for this compound are not abundant in the provided search results, general principles of steroid chemistry suggest that sterically hindered hydride reagents that approach from the less hindered alpha face will favor the formation of the equatorial 3β-hydroxyl group.
Q3: What are the key challenges in purifying synthetic this compound?
A3: The primary challenge in purifying this compound is its separation from its 3α-hydroxy stereoisomer, allopregnanolone, and other pregnanolone isomers.[4][5] These molecules have very similar structures and polarities, making them difficult to separate by standard chromatography.[4] Additionally, byproducts from the synthesis, such as triphenylphosphine oxide in Mitsunobu reactions, can complicate purification.[3]
Q4: What analytical techniques are suitable for monitoring the synthesis and purity of this compound?
A4: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reaction. For purity assessment and separation of stereoisomers, High-Performance Liquid Chromatography (HPLC) with a high-resolution column (e.g., biphenyl stationary phase) is recommended.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound and its isomers, often requiring derivatization to enhance sensitivity and chromatographic resolution.[5][6]
Q5: Are there any known side reactions to be aware of during the synthesis?
A5: Yes, elimination reactions can occur, leading to the formation of unsaturated impurities such as 5α-pregn-2-en-20-one.[2] This is particularly a risk when using strong acids or harsh reaction conditions. Careful selection of reagents and control of the reaction environment are essential to minimize these side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Purification of this compound via Recrystallization
This protocol is adapted from general principles of steroid purification mentioned in the context of allopregnanolone synthesis from this compound.[2][3]
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable hot solvent. Potential solvents include acetonitrile, acetone, or a mixture of methanol and water.[2][3]
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Assess the purity of the recrystallized this compound using HPLC or melting point analysis.
Protocol 2: Analytical Characterization by LC-MS/MS (General Workflow)
This workflow is based on methods described for the analysis of related neurosteroids.[4][5][6]
-
Sample Preparation:
-
For reaction mixtures, perform a liquid-liquid extraction (e.g., with ethyl acetate/hexane) to isolate the steroid components.[6]
-
Evaporate the organic solvent to dryness.
-
-
Derivatization (Optional but Recommended for Improved Sensitivity and Separation):
-
React the dried sample with a derivatizing agent that targets the ketone group, such as an aminooxy reagent, to introduce a charged moiety.[6]
-
-
Chromatographic Separation:
-
Reconstitute the sample in a suitable mobile phase.
-
Inject the sample onto an HPLC system equipped with a high-resolution column (e.g., C18 or biphenyl).
-
Employ a gradient elution method to separate this compound from its isomers.
-
-
Mass Spectrometric Detection:
-
Use a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor and product ion transitions for the derivatized or underivatized this compound.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3712161A1 - Process for preparing high puritiy allopregnanolone and intermediates thereof - Google Patents [patents.google.com]
- 3. US10711030B2 - Process for the preparation of allopregnanolone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A-novel-method-for-the-separation-and-measurement-of-allopregnanolone-and-other-pregnanolone-neurosteroids-in-cerebrospinal-fluid-and-serum [aesnet.org]
- 6. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Allopregnanolone to Progesterone Ratio Across the Menstrual Cycle and in Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Enhancing the solubility of Isopregnanolone for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for enhancing the solubility of Isopregnanolone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge? this compound, also known as isoallopregnanolone or sepranolone, is an endogenous neurosteroid and a metabolite of progesterone.[1][2] Like many steroids, it is highly hydrophobic, leading to poor aqueous solubility. This property presents a significant challenge for in vitro studies, which require the compound to be dissolved in aqueous cell culture media.
Q2: What are the most common solvents for preparing this compound stock solutions? The most common organic solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[3] Acetonitrile and methanol can also be used.[1] It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the final volume of solvent added to your cell culture.[3]
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment? The final concentration of the organic solvent must be low enough to not affect the cells, and this tolerance is cell-type dependent. For most cell lines, a final DMSO concentration of 0.5% is generally considered safe, though some may tolerate up to 1%.[3] However, sensitive cells like primary neurons may require the final DMSO concentration to be at or below 0.1-0.25%.[3] It is critical to always include a vehicle control (media with the same final concentration of solvent) in your experimental design to account for any solvent-induced effects.[3]
Q4: My this compound precipitates when I add it to the cell culture media. What is happening? This common issue is often referred to as "dilution shock" or "crashing out".[4][5] It occurs when a highly concentrated stock of this compound in an organic solvent is rapidly diluted into the aqueous culture medium. The abrupt change in solvent polarity causes the hydrophobic compound to exceed its solubility limit in the aqueous environment and precipitate.[5]
Q5: Are there alternatives if reducing the solvent concentration isn't effective? Yes, if precipitation remains an issue, solubilizing agents can be used. The most common method involves cyclodextrins.[3] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[3][6] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBECD) are frequently used for this purpose.[3]
Troubleshooting Guide: this compound Precipitation
Use this step-by-step guide to diagnose and resolve precipitation issues.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Molar Concentration (Approx.) | Source |
| DMSO | 22 mg/mL | 69.51 mM | Selleck Chemicals[7] |
| Ethanol | 1 mg/mL | 3.14 mM | Cayman Chemical[1] |
| Methanol | 1 mg/mL | 3.14 mM | Cayman Chemical[1] |
| Acetonitrile | 1 mg/mL | 3.14 mM | Cayman Chemical[1] |
| Aqueous Media | Poorly Soluble | N/A | General Knowledge |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation (using DMSO)
This protocol details the standard method for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of fresh, anhydrous 100% DMSO to achieve the desired stock concentration (e.g., 10-100 mM).[3]
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[3] Store aliquots at -20°C or -80°C.[3]
Protocol 2: Dosing Cells to Avoid Precipitation
This protocol provides a stepwise method for diluting the stock solution into the final culture volume.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.[3]
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C.[4]
-
Prepare Intermediate Dilution (Recommended): To avoid precipitation, first prepare an intermediate dilution of the stock solution in your pre-warmed cell culture media.[3] For example, dilute your 100 mM stock 1:100 in media to get a 1 mM intermediate solution.
-
Final Dosing: While gently swirling the culture plate or flask, add the appropriate volume of the intermediate (or stock) solution to achieve the final desired concentration.[4]
-
Incubate: Immediately return the culture vessel to the incubator to maintain temperature and pH stability.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Use this method when standard solvent-based approaches are insufficient.
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer or cell culture media to a concentration known to be effective for solubilizing steroids (e.g., 1-5% w/v).[3] Sterile filter the solution if necessary.
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of ethanol (e.g., 10 mg/mL).[3]
-
Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously. The molar ratio of this compound to HP-β-CD is critical and may require optimization.
-
Incubation: Allow the mixture to incubate (e.g., for 1-2 hours at room temperature or overnight at 4°C) with continuous stirring to facilitate the formation of the inclusion complex.
-
Application: The resulting clear solution containing the this compound-cyclodextrin complex can now be added to your cell culture.
Mechanism Visualization
dot
Caption: Cyclodextrin encapsulates hydrophobic this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
Comparative Analysis of Isopregnanolone and Allopregnanolone in Seizure Models: A Guide for Researchers
This guide provides a comprehensive comparative analysis of two neurosteroids, isopregnanolone and allopregnanolone, and their effects in preclinical seizure models. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct roles of these endogenous molecules in seizure modulation. The information presented herein is based on a thorough review of experimental data.
Introduction
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a well-characterized neurosteroid known for its potent positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This mechanism underlies its broad-spectrum anticonvulsant properties observed in a variety of animal models of seizures.[1][4][5][6] this compound (3β-hydroxy-5α-pregnan-20-one), the 3β-epimer of allopregnanolone, is generally considered to be an antagonist of allopregnanolone's effects at the GABA-A receptor. While allopregnanolone enhances GABAergic inhibition, this compound can counteract this effect. This guide will delve into the experimental evidence detailing their individual and interactive roles in seizure modulation.
Data Presentation: Quantitative Efficacy in Seizure Models
The following tables summarize the quantitative data on the anticonvulsant efficacy of allopregnanolone in various preclinical seizure models. Currently, there is a lack of published data on the independent anticonvulsant or proconvulsant efficacy of this compound presented in the form of ED₅₀ values.
Table 1: Anticonvulsant Efficacy of Allopregnanolone in Rodent Seizure Models
| Seizure Model | Animal Model | Route of Administration | Anticonvulsant Effect | ED₅₀ (mg/kg) |
| Pentylenetetrazol (PTZ) - Timed Intravenous | Mouse | Intranasal | Elevation of seizure threshold | 5.6[7] |
| Picrotoxin - Timed Intravenous | Mouse | Intranasal | Elevation of seizure threshold | 5.9[7] |
| Bicuculline - Timed Intravenous | Mouse | Intranasal | Elevation of seizure threshold for tonic extension | 9.9[7] |
| Pilocarpine-induced Status Epilepticus | Mouse (Female) | Not Specified | Protection against status epilepticus | 1.8[8] |
| Pilocarpine-induced Status Epilepticus | Mouse (Male) | Not Specified | Protection against status epilepticus | 8.5[8] |
| 6-Hz Electrical Stimulation | Mouse | Not Specified | Prevention of seizures | 14.2[9] |
Table 2: Efficacy of Allopregnanolone in a Model of Treatment-Resistant Status Epilepticus
| Compound | Animal Model | Seizure Model | Route of Administration | Dose (mg/kg) | Efficacy |
| Allopregnanolone | Mouse | Tetramethylenedisulfotetramine (TETS)-induced Status Epilepticus | Intramuscular | 3 | Terminated status epilepticus in 92% of animals[10][11] |
| Allopregnanolone | Mouse | Tetramethylenedisulfotetramine (TETS)-induced Status Epilepticus | Intramuscular | 3 | Prevented mortality in 85% of animals[10] |
Signaling Pathways and Mechanism of Action
The differential effects of allopregnanolone and this compound on seizure activity are primarily mediated by their interactions with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.
Allopregnanolone: Positive Allosteric Modulator
Allopregnanolone binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[2][12] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[13] This enhanced inhibitory tone makes it more difficult for neurons to fire, thus raising the seizure threshold. At higher concentrations, allopregnanolone can directly activate the GABA-A receptor, even in the absence of GABA.[2][3]
Allopregnanolone signaling pathway at the GABA-A receptor.
This compound: Antagonist of Allopregnanolone's Action
This compound is the 3β-isomer of allopregnanolone and does not appear to directly activate or positively modulate the GABA-A receptor on its own. Instead, it is reported to act as a functional antagonist to the effects of allopregnanolone. This suggests that this compound may bind to the GABA-A receptor in a manner that prevents or reduces the positive modulatory effects of allopregnanolone, thereby diminishing its anticonvulsant properties. The precise mechanism of this antagonism at the molecular level is still under investigation.
This compound's antagonistic action on allopregnanolone.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of anticonvulsant compounds. Below are detailed methodologies for two commonly used seizure models.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used for screening potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Materials:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Pentylenetetrazol (PTZ)
-
Vehicle for drug administration (e.g., saline, cyclodextrin)
-
Test compounds (this compound, Allopregnanolone)
-
Syringes and needles for injection
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions for at least one week before the experiment. On the day of the experiment, weigh each animal for accurate dosing.
-
Drug Administration: Administer the test compound (this compound or allopregnanolone) or vehicle via the desired route (e.g., intraperitoneal, intravenous, intranasal) at a predetermined time before PTZ injection.
-
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 80 mg/kg, i.p. for mice) to induce seizures.[14]
-
Observation: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure, the duration of seizures, and the seizure severity score.
References
- 1. Neurosteroids and Seizure Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroids — Endogenous Regulators of Seizure Susceptibility and Role in the Treatment of Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Progesterone, 5a-dihydropogesterone and allopregnanolone's effects on seizures: A review of animal and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurosteroids and Seizure Activity [frontiersin.org]
- 7. Intranasal Allopregnanolone Confers Rapid Seizure Protection: Evidence for Direct Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GENDER-DIFFERENCES-IN-ANTISEIZURE-SENSITIVITY-OF-NEUROSTEROIDS-IN-THE-PILOCARPINE-MODEL-OF-STATUS-EPILEPTICUS [aesnet.org]
- 9. Allopregnanolone analogs that positively modulate GABA receptors protect against partial seizures induced by 6-Hz electrical stimulation in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Intramuscular allopregnanolone and ganaxolone in a mouse model of treatment-resistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain allopregnanolone regulates the potency of the GABA(A) receptor agonist muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiseizure-activity-of-intravenous-bolus-allopregnanolone-in-mice-and-rats [aesnet.org]
Isopregnanolone: An Antagonist to GABAA Receptor Potentiation by Allopregnanolone
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
This guide provides an objective comparison of Isopregnanolone's antagonistic effects on the potentiation of γ-aminobutyric acid type A (GABAA) receptors by the neurosteroid Allopregnanolone. The content herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the nuanced modulation of GABAA receptors.
Executive Summary
This compound (also known as isoallopregnanolone) serves as a negative allosteric modulator or a functional antagonist of the positive allosteric modulation of GABAA receptors induced by its stereoisomer, Allopregnanolone. While Allopregnanolone enhances the effect of the primary inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, this compound counteracts this potentiation. This antagonistic relationship has been demonstrated in various in vitro and in vivo studies, highlighting this compound's potential as a tool to probe GABAA receptor function and as a therapeutic agent in conditions associated with excessive neurosteroid activity.
Comparative Analysis of Antagonistic Potency
The antagonistic effect of this compound has been quantified in several studies, primarily through electrophysiological and ion flux assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing its potency in antagonizing the effects of Allopregnanolone.
| Parameter | Value | Experimental System | Reference |
| IC50 of this compound | 12.25 µM | Inhibition of 1 µM Allopregnanolone-induced Cl⁻ uptake in rat cortical homogenates | [1] |
Further studies are required to establish a more comprehensive profile of this compound's potency across different GABAA receptor subunit compositions and experimental models.
Experimental Protocols
The following is a generalized protocol for investigating the antagonistic effects of this compound on Allopregnanolone-potentiated GABAA receptor currents using whole-cell patch-clamp electrophysiology in cultured neurons or heterologous expression systems.
Cell Preparation and Culture
-
Cell Lines: Human embryonic kidney (HEK293) cells are commonly used for their low endogenous channel expression. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent. A reporter plasmid (e.g., encoding green fluorescent protein) is often co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are continuously perfused with an external solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on the amplifier headstage.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
GABA-evoked currents are elicited by applying a sub-saturating concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system.
-
To assess the effect of Allopregnanolone, cells are pre-incubated with Allopregnanolone for a defined period before co-application with GABA.
-
To determine the antagonistic effect of this compound, cells are pre-incubated with various concentrations of this compound before co-application with Allopregnanolone and GABA.
-
The peak amplitude of the GABA-evoked current is measured under each condition.
-
Data Analysis
-
The percentage of potentiation by Allopregnanolone is calculated relative to the control GABA response.
-
The percentage of inhibition by this compound is calculated relative to the Allopregnanolone-potentiated response.
-
Concentration-response curves are generated, and the IC50 value for this compound is determined by fitting the data to a sigmoidal dose-response equation.
Visualizing the Molecular Interactions and Experimental Design
To further elucidate the mechanisms and experimental approach, the following diagrams are provided.
Conclusion
This compound effectively antagonizes the positive allosteric modulation of GABAA receptors by Allopregnanolone. The available quantitative data, primarily from in vitro chloride flux assays, indicates an IC50 in the micromolar range. Further research utilizing electrophysiological techniques across a variety of GABAA receptor subunit combinations is necessary to fully elucidate the antagonistic profile of this compound. The provided experimental protocol and workflow diagrams offer a foundational framework for such investigations, which are crucial for advancing our understanding of neurosteroid modulation and its therapeutic potential.
References
A Head-to-Head Comparison of Isopregnanolone and Other Neurosteroid Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isopregnanolone with other key neurosteroid modulators, namely Allopregnanolone and its synthetic analog Ganaxolone. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Neurosteroid Modulators
Neurosteroids are a class of endogenous steroids that can rapidly modulate neuronal excitability through interaction with membrane-bound receptors. A primary target for many neurosteroids is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Modulation of GABA-A receptors by neurosteroids can produce a range of effects, including anxiolytic, sedative, and anticonvulsant properties.[1][2][3] This guide focuses on a comparative analysis of this compound, a negative allosteric modulator, against the positive allosteric modulators Allopregnanolone and Ganaxolone.
Mechanism of Action: A Tale of Two Modulatory Effects
The primary mechanism distinguishing this compound from Allopregnanolone and Ganaxolone lies in their opposing effects on the GABA-A receptor.
This compound (Sepranolone): The Antagonist
This compound, also known as isoallopregnanolone, acts as a negative allosteric modulator of the GABA-A receptor.[4] It selectively antagonizes the potentiating effects of positive modulators like Allopregnanolone.[5][6] It is important to note that this compound does not appear to have intrinsic activity at the GABA-A receptor on its own and does not affect the modulation by other classes of drugs like benzodiazepines or barbiturates.[5] Its antagonistic action is thought to be functionally important in conditions where Allopregnanolone levels are high and may contribute to negative mood states.[7]
Allopregnanolone and Ganaxolone: The Potentiators
Allopregnanolone, an endogenous neurosteroid, and its synthetic analog Ganaxolone are potent positive allosteric modulators of the GABA-A receptor.[3][8] They bind to a site on the receptor distinct from the GABA, benzodiazepine, and barbiturate binding sites, enhancing the receptor's response to GABA.[3][4] This potentiation of GABAergic inhibition leads to their characteristic anxiolytic, sedative, and anticonvulsant effects.[9] Ganaxolone was developed to have improved metabolic stability compared to the naturally occurring Allopregnanolone.[10]
Quantitative Comparison of Neurosteroid Modulators
The following tables summarize the available quantitative data for this compound, Allopregnanolone, and Ganaxolone. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as the specific GABA-A receptor subunit composition and the cell types used.
Table 1: Functional Modulation of GABA-A Receptors
| Compound | Modulatory Effect | Potency (EC50 / IC50) | Efficacy (Emax) | Receptor Subunit Selectivity |
| This compound | Negative Allosteric Modulator (Antagonist of Allopregnanolone) | IC50: 12.25 µM (for inhibition of 1 µM Allopregnanolone-induced Cl- uptake)[5] | Not applicable (antagonist) | Appears to antagonize Allopregnanolone's effects across various subunit compositions.[11] |
| Allopregnanolone | Positive Allosteric Modulator | EC50: ~10-100 nM for potentiation of GABA-evoked currents.[9] Can directly activate receptors at higher (µM) concentrations.[9] | Potentiates GABA-mediated currents. | Shows some preference for δ-subunit containing extrasynaptic receptors.[4] |
| Ganaxolone | Positive Allosteric Modulator | ED50: 6.6 mg/kg (s.c.) for suppression of behavioral seizures in mice.[12] | Potent anticonvulsant effects. | Modulates both synaptic and extrasynaptic GABA-A receptors. |
Table 2: Side Effect Profiles
| Compound | Common Side Effects | Serious Adverse Events |
| This compound | Data from clinical trials are still emerging. | Not yet well-characterized. |
| Allopregnanolone (Brexanolone) | Dizziness, sedation, headache, nausea, dry mouth, flushing. | Altered state of consciousness, syncope, presyncope. |
| Ganaxolone | Somnolence, dizziness, fatigue, headache. | May increase the risk of suicidal thoughts or behavior. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the modulatory effects of neurosteroids on GABA-A receptor currents.
Cell Preparation:
-
Human embryonic kidney (HEK) 293 cells are transiently transfected with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Cells are cultured for 24-48 hours post-transfection before recording.
Recording Conditions:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal pipette solution contains (in mM): 145 KCl, 1 MgCl2, 10 HEPES, and 0.1 EGTA, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
Drug Application:
-
GABA and neurosteroids are applied to the cells using a rapid solution exchange system.
-
To assess potentiation, a sub-maximal concentration of GABA (e.g., EC10-EC20) is co-applied with varying concentrations of the neurosteroid.
-
To assess direct activation, the neurosteroid is applied in the absence of GABA.
-
To assess antagonism, this compound is co-applied with a fixed concentration of Allopregnanolone and GABA.
Data Analysis:
-
The peak amplitude of the GABA-evoked current is measured in the presence and absence of the neurosteroid.
-
Concentration-response curves are generated, and EC50 or IC50 values are calculated using appropriate pharmacological models.
Amygdala Kindling Model in Mice
Objective: To assess the anticonvulsant effects of neurosteroids.
Surgical Procedure:
-
Adult male mice are anesthetized, and a bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala.
-
The electrode is secured to the skull with dental cement.
-
Animals are allowed to recover for at least one week post-surgery.
Kindling Procedure:
-
A constant current stimulus (e.g., 60 Hz, 1 ms pulses for 1 second) is delivered to the amygdala once daily.
-
The initial stimulus intensity is sub-threshold for inducing a seizure.
-
The intensity is gradually increased until a stable afterdischarge is elicited.
-
Daily stimulation continues until the animals reach a fully kindled state, characterized by consistent Racine Stage 5 seizures (rearing and falling with tonic-clonic convulsions).[1]
Drug Testing:
-
Fully kindled mice are administered the neurosteroid (e.g., via intraperitoneal injection) or vehicle.
-
At a predetermined time after drug administration, the animals are stimulated, and the seizure severity is scored using the Racine scale.
-
The duration of the afterdischarge is also recorded from the electroencephalogram (EEG).
Data Analysis:
-
The seizure scores and afterdischarge durations are compared between the drug-treated and vehicle-treated groups.
-
Dose-response curves can be generated to determine the ED50 of the compound.
Resident-Intruder Test in Rodents
Objective: To evaluate the effects of neurosteroids on aggressive and social behaviors.
Housing and Acclimation:
-
Male mice or rats (residents) are individually housed for a period of at least one week to establish territory.
-
Intruder animals (typically smaller, group-housed males) are used for the test.
Test Procedure:
-
The resident animal is administered the neurosteroid or vehicle.
-
After a specified pre-treatment time, an intruder is introduced into the home cage of the resident.
-
The social interaction is typically recorded for a fixed duration (e.g., 10 minutes).
-
Behavioral parameters are scored by a trained observer, including:
-
Latency to the first attack
-
Number of attacks
-
Duration of aggressive behaviors (e.g., biting, wrestling)
-
Social investigation time (e.g., sniffing)
-
Non-social behaviors (e.g., grooming, exploring)
-
Data Analysis:
-
The frequencies and durations of the scored behaviors are compared between the different treatment groups.
Visualizing the Pathways and Workflows
Conclusion
This compound presents a distinct pharmacological profile compared to Allopregnanolone and Ganaxolone. While the latter two act as positive allosteric modulators of the GABA-A receptor, leading to enhanced inhibition, this compound functions as a negative allosteric modulator, specifically antagonizing the effects of Allopregnanolone. This fundamental difference in their mechanism of action suggests distinct therapeutic potentials. Allopregnanolone and Ganaxolone are being explored for conditions characterized by neuronal hyperexcitability, such as epilepsy and certain mood disorders. In contrast, this compound may have utility in conditions where an overactivity of Allopregnanolone contributes to pathology. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the relative potencies, efficacies, and safety profiles of these neurosteroid modulators.
References
- 1. Using a Bipolar Electrode to Create a Temporal Lobe Epilepsy Mouse Model by Electrical Kindling of the Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using a Bipolar Electrode to Create a Temporal Lobe Epilepsy Mouse Model by Electrical Kindling of the Amygdala [jove.com]
- 3. Neurosteroids and GABA-A Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone-stimulated GABA-mediated chloride ion flux is inhibited by 3beta-hydroxy-5alpha-pregnan-20-one (isoallopregnanolone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoallopregnanolone antagonize allopregnanolone-induced effects on saccadic eye velocity and self-reported sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isoallopregnanolone Inhibits Estrus Cycle-Dependent Aggressive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Using a Bipolar Electrode to Create a Temporal Lobe Epilepsy Mouse Model by Electrical Kindling of the Amygdala [jove.com]
Validating the use of Isopregnanolone as a biomarker for neurological conditions
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is paramount in advancing the diagnosis, prognosis, and therapeutic development for neurological conditions. While established markers such as tau proteins, neurofilament light chain, and glial fibrillary acidic protein have entered clinical research and practice, the exploration of novel candidates continues. This guide provides a comparative analysis of isopregnanolone, a neurosteroid, as a potential biomarker for neurological conditions like Traumatic Brain Injury (TBI) and Alzheimer's Disease (AD), evaluating its standing against current standards.
This compound: An Overview
This compound (isoallo), or epiallopregnanolone, is an endogenous neurosteroid and a stereoisomer of allopregnanolone. It is synthesized in the brain and peripheral tissues from progesterone. A key feature of this compound is its role as a negative allosteric modulator of the GABA-A receptor, often counteracting the effects of its epimer, allopregnanolone, which is a positive allosteric modulator. This dynamic interplay suggests a potential role in regulating neuronal excitability and response to injury.
Comparative Analysis of this compound and Established Biomarkers
Direct comparative studies validating this compound against established biomarkers for TBI and AD in large human cohorts are currently limited. However, by juxtaposing available data, we can begin to assess its potential.
Traumatic Brain Injury (TBI)
Current Gold Standard Biomarkers: Glial Fibrillary Acidic Protein (GFAP) and Ubiquitin C-terminal Hydrolase L1 (UCH-L1) have been FDA-approved for aiding in the assessment of mild TBI. Neurofilament light chain (NfL) and tau proteins are also extensively studied for prognosis.
This compound in TBI: Preclinical studies have investigated the role of neurosteroids post-TBI. One study in a mouse model of TBI profiled various neurosteroids and found that while levels of pregnenolone and progesterone correlated with edema and neurological scores, this compound levels did not show significant changes.[1][2] In contrast, its epimer, allopregnanolone, has shown more promise. A study in pediatric and adult TBI patients demonstrated that allopregnanolone levels were significantly lower in individuals with head trauma compared to healthy controls.[3][4] Furthermore, lower allopregnanolone levels were associated with the presence of pathology on CT scans.[3][4]
| Biomarker | Fluid | Performance Metric | Value | Neurological Condition | Reference |
| Allopregnanolone | Plasma | Sensitivity (for predicting CT pathology in pediatric TBI) | 85.7% | Traumatic Brain Injury | [3][4] |
| Specificity (for predicting CT pathology in pediatric TBI) | 85.3% | Traumatic Brain Injury | [3][4] | ||
| Sensitivity (for predicting CT pathology in adult TBI) | 75% | Traumatic Brain Injury | [3][4] | ||
| Specificity (for predicting CT pathology in adult TBI) | 83.5% | Traumatic Brain Injury | [3][4] | ||
| GFAP | Plasma | AUC (predicting death at 6 months post-TBI) | 0.87 | Traumatic Brain Injury | |
| AUC (predicting unfavorable outcome at 6 months post-TBI) | 0.86 | Traumatic Brain Injury | |||
| UCH-L1 | Plasma | AUC (predicting death at 6 months post-TBI) | 0.89 | Traumatic Brain Injury | |
| AUC (predicting unfavorable outcome at 6 months post-TBI) | 0.86 | Traumatic Brain Injury |
AUC: Area Under the Curve
Alzheimer's Disease (AD)
Current Gold Standard Biomarkers: Cerebrospinal fluid (CSF) levels of amyloid-beta 42 (Aβ42), the Aβ42/Aβ40 ratio, total tau (t-tau), and phosphorylated tau (p-tau) are the core AD biomarkers.[5] Plasma p-tau isoforms are also emerging as highly promising blood-based biomarkers.[6]
This compound in AD: Research into neurosteroids in AD has primarily focused on allopregnanolone, with studies indicating reduced levels in the brains of AD patients.[7] Allopregnanolone is being investigated as a regenerative therapeutic for AD.[7][8][9][10][11][12][13] Given the opposing actions of this compound and allopregnanolone on GABA-A receptors, investigating the ratio of these two neurosteroids could be a valuable research avenue in AD. However, there is a scarcity of studies directly measuring this compound as a diagnostic or prognostic biomarker in AD patient cohorts.
| Biomarker | Fluid | Performance Metric | Value | Neurological Condition | Reference |
| CSF Aβ42/Aβ40 Ratio | CSF | Prediction of cognitive decline | Associated with cognitive decline | Alzheimer's Disease | [14][15] |
| CSF NfL | CSF | Prediction of cognitive decline | Associated with cognitive decline | Alzheimer's Disease | [14][15] |
| Plasma Aβ42/Aβ40 Ratio | Plasma | Prediction of cognitive decline | Associated with cognitive decline | Alzheimer's Disease | [14][15] |
| Plasma NfL | Plasma | Prediction of cognitive decline | Associated with cognitive decline | Alzheimer's Disease | [14][15] |
| CSF YWHAG:NPTX2 Ratio | CSF | Hazard Ratio for cognitive decline | 15.4 | Alzheimer's Disease | [16] |
Signaling Pathways and Experimental Workflows
To understand the potential role of this compound as a biomarker, it is crucial to visualize its biochemical pathway and the methodologies used for its detection.
This compound Synthesis and Signaling Pathway
Caption: Biosynthesis of this compound and its modulatory effect on the GABA-A receptor.
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound in biological samples.
Experimental Protocols
Accurate and reproducible measurement of this compound is critical for its validation as a biomarker. The primary methods employed are mass spectrometry-based techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying neurosteroids.
-
Sample Preparation:
-
Extraction: Typically, 100-500 µL of plasma or CSF is used. An internal standard (e.g., a deuterated form of this compound) is added. Liquid-liquid extraction is performed using a solvent like hexane/ethyl acetate to separate the steroids from the aqueous matrix.
-
Derivatization (Optional but Recommended): To enhance ionization efficiency, derivatization can be performed. A common reagent is a quaternary aminooxy compound that introduces a permanent positive charge to the molecule.
-
-
Chromatographic Separation:
-
A C18 reverse-phase column is commonly used.
-
A gradient elution with a mobile phase consisting of water and acetonitrile with additives like ammonium formate and formic acid is employed to separate this compound from other isomers and matrix components.
-
-
Mass Spectrometry Detection:
-
Electrospray ionization (ESI) in positive ion mode is typically used, especially after derivatization.
-
Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis.
-
Sample Preparation:
-
Extraction and Purification: Similar to LC-MS/MS, samples are extracted and may require further purification using solid-phase extraction (SPE).
-
Derivatization (Mandatory): Steroids are not volatile enough for GC analysis and must be derivatized. Silylation is a common method, using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
-
-
Chromatographic Separation:
-
A capillary column with a non-polar stationary phase is used.
-
A temperature gradient is applied to the GC oven to separate the derivatized steroids based on their boiling points and interaction with the stationary phase.
-
-
Mass Spectrometry Detection:
-
Electron ionization (EI) is a common ionization technique.
-
Selected Ion Monitoring (SIM) or tandem MS (MS/MS) can be used for quantification.
-
Conclusion and Future Directions
The validation of this compound as a standalone biomarker for neurological conditions such as TBI and AD is still in its nascent stages. Current evidence is sparse, particularly in human studies, and does not yet support its superiority over established markers like GFAP, NfL, or p-tau.
However, the role of this compound in the complex neurosteroid milieu suggests that its utility may not lie as an independent marker but rather as part of a panel or a ratio with its functionally opposing epimer, allopregnanolone. The allopregnanolone/isopregnanolone ratio could potentially reflect the balance of GABAergic inhibition and excitation in the brain and may be a more dynamic and informative measure of the neurological state following injury or during disease progression.
Future research should focus on:
-
Prospective longitudinal studies: Measuring this compound and the allopregnanolone/isopregnanolone ratio in large, well-characterized patient cohorts for TBI and AD.
-
Direct comparative studies: Evaluating the diagnostic and prognostic performance of this compound and its ratio against established biomarkers within the same patient populations.
-
Standardization of analytical methods: Ensuring robust and reproducible quantification of these neurosteroids across different laboratories.
For drug development professionals, understanding the dynamics of the allopregnanolone/isopregnanolone balance could provide insights into patient stratification for clinical trials of neurosteroid-based therapies and serve as a pharmacodynamic biomarker to monitor treatment response. While this compound on its own has not yet demonstrated the robust performance of other biomarkers, its biological role warrants further investigation, particularly in the context of the broader neurosteroid profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Profiling Neuroactive Steroid Levels After Traumatic Brain Injury in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Indian Journal of Neurosurgery / Abstract [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Cerebrospinal fluid biomarkers of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjneurology.com [vjneurology.com]
- 7. Allopregnanolone | ALZFORUM [alzforum.org]
- 8. Allopregnanolone as regenerative therapeutic for Alzheimer’s disease: Translational development and clinical promise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Exploratory imaging outcomes of a phase 1b/2a clinical trial of allopregnanolone as a regenerative therapeutic for Alzheimer's disease: Structural effects and functional connectivity outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Allopregnanolone: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of plasma and CSF biomarkers in predicting cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 16. biorxiv.org [biorxiv.org]
A Cross-Species Comparative Analysis of Isopregnanolone's Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Isopregnanolone, also known as isoallopregnanolone or sepranolone, is an endogenous neurosteroid that has garnered increasing interest for its unique modulatory effects on the central nervous system. As a stereoisomer of the more extensively studied allopregnanolone, this compound often exhibits opposing physiological actions, primarily through its interaction with the GABA-A receptor. This guide provides a comprehensive cross-species comparison of the physiological effects of this compound, with a focus on preclinical and clinical data from rodent models and humans.
Mechanism of Action: A Tale of Two Isomers
This compound's primary mechanism of action is as a negative allosteric modulator of the GABA-A receptor.[1][2] Unlike its counterpart, allopregnanolone, which is a potent positive allosteric modulator that enhances the inhibitory effects of GABA, this compound antagonizes these effects.[3][4] It is important to note that this compound does not appear to have a direct effect on the GABA-A receptor in the absence of a positive modulator like allopregnanolone.[4] Furthermore, its antagonistic action is selective for neurosteroids, as it does not inhibit the effects of other GABA-A receptor modulators such as benzodiazepines or barbiturates.[2][3] This distinct mechanism makes this compound a valuable tool for dissecting the physiological roles of endogenous neurosteroids and a potential therapeutic agent for conditions associated with excessive GABAergic signaling.
Signaling Pathway of this compound and Allopregnanolone
References
Evaluating the Off-Target Effects of Isopregnanolone in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isopregnanolone and its key alternatives, Allopregnanolone and Ganaxolone, with a focus on their off-target effects in preclinical models. The information is intended to assist researchers in making informed decisions for their preclinical studies.
Introduction
This compound (also known as sepranolone) is an endogenous neurosteroid that acts as a negative allosteric modulator of the GABA-A receptor.[1] It is the 3β-epimer of allopregnanolone, a positive allosteric modulator of the same receptor.[1] While the on-target effects of these molecules are relatively well-characterized, a thorough understanding of their off-target interactions is crucial for predicting potential side effects and ensuring the specificity of experimental findings. This guide summarizes the available preclinical data on the off-target profiles of this compound and compares it with Allopregnanolone and its synthetic analogue, Ganaxolone.
Comparative Off-Target Liability
The following table summarizes the known on-target and off-target interactions of this compound, Allopregnanolone, and Ganaxolone in preclinical models. It is important to note that publicly available data on the comprehensive off-target screening of this compound is limited.
| Target | This compound | Allopregnanolone | Ganaxolone |
| On-Target | |||
| GABA-A Receptor | Negative Allosteric Modulator[1] | Positive Allosteric Modulator | Positive Allosteric Modulator |
| Off-Target | |||
| Pregnane X Receptor (PXR) | Data not available | Agonist | Data not available |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Data not available | Data not available | Inhibitor |
| Membrane Progesterone Receptors (mPRs) | Data not available | Agonist | Data not available |
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of the on-target and known off-target interactions.
Caption: On-target signaling of this compound and its comparators at the GABA-A receptor.
Caption: Known off-target signaling pathways for Allopregnanolone and Ganaxolone.
Experimental Protocols
Detailed methodologies for assessing the key off-target interactions are provided below.
Pregnane X Receptor (PXR) Luciferase Reporter Assay
This assay is used to determine if a compound activates the Pregnane X Receptor, a key regulator of drug metabolism.
Principle: A cell line (e.g., HepG2) is transiently or stably transfected with two plasmids: one expressing the PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter. Activation of PXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media and conditions.
-
Co-transfect cells with a PXR expression vector and a PXR-responsive luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Allopregnanolone) and a known PXR agonist (e.g., rifampicin) as a positive control.
-
Replace the cell culture medium with medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value for PXR activation.
-
Caption: Workflow for the Pregnane X Receptor (PXR) Luciferase Reporter Assay.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay determines if a compound inhibits the enzymatic activity of PTP1B, a negative regulator of insulin and leptin signaling pathways.
Principle: The assay measures the dephosphorylation of a synthetic substrate by PTP1B. The product of the reaction is a chromogenic or fluorogenic molecule that can be quantified. Inhibition of PTP1B by a test compound results in a decreased signal.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable pH buffer, DTT, and EDTA.
-
Dilute the recombinant human PTP1B enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the substrate, p-nitrophenyl phosphate (pNPP), in the reaction buffer.
-
-
Assay Procedure:
-
Add the test compound (e.g., Ganaxolone) at various concentrations to the wells of a 96-well plate. Include a known PTP1B inhibitor as a positive control and a vehicle control.
-
Add the diluted PTP1B enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
Caption: Workflow for the Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay.
Conclusion and Future Directions
The available preclinical data indicate that while this compound's on-target effect is as a specific negative allosteric modulator of the GABA-A receptor, there is a notable lack of comprehensive public data on its off-target activities. In contrast, its comparator, Allopregnanolone, has known off-target interactions with the Pregnane X Receptor and membrane progesterone receptors. The synthetic analogue, Ganaxolone, has recently been suggested to inhibit PTP1B.
For researchers utilizing this compound in preclinical models, it is crucial to be aware of this knowledge gap. Future studies should aim to characterize the broader off-target profile of this compound using comprehensive screening panels to ensure a more complete understanding of its pharmacological effects. This will be essential for the accurate interpretation of experimental results and for the continued development of this compound as a potential therapeutic agent.
References
A comparative study of Isopregnanolone's binding affinity to different GABAA receptor subtypes
Isopregnanolone, an endogenous neurosteroid, is a potent modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its interaction with various GABAA receptor subtypes is of significant interest to researchers in neuroscience and drug development for its potential therapeutic applications in anxiety, epilepsy, and other neurological disorders. This guide provides a comparative overview of this compound's binding affinity to different GABAA receptor subtypes, supported by experimental data and detailed methodologies.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound and its close analogue, allopregnanolone, to GABAA receptors is typically characterized by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity. The following table summarizes the reported binding affinities for various GABAA receptor subtypes. It is important to note that slight variations in experimental conditions can influence these values.
| GABAA Receptor Subtype | Ligand | Binding Affinity (nM) | Experimental Method | Reference |
| α1β2γ2 | Allopregnanolone | Potentiation at 10-500 nM | Electrophysiology | [1] |
| α1β3γ2 | Allopregnanolone | EC50 = 0.58 ± 0.22 µM (for [3H]muscimol binding enhancement) | Radioligand Binding Assay | [2] |
| Intersubunit Site | Allopregnanolone | Kd = 0.26 ± 0.04 µM | Tryptophan Quenching Assay | [3] |
| Intrasubunit Site | Allopregnanolone | Similar affinity to intersubunit site | Tryptophan Quenching Assay | [3] |
| General | Allopregnanolone | Potent (nM affinity) | General observation | [4] |
Note: this compound (isoallopregnanolone) is the 3β-isomer of allopregnanolone. While it can act as an antagonist to allopregnanolone's effects, it also interacts with the GABAA receptor.[5][6] Specific binding affinity data for this compound across a wide range of subtypes is less commonly reported than for allopregnanolone, which is a potent positive allosteric modulator.[1][7] Neurosteroids like allopregnanolone have been shown to bind at both intersubunit and intrasubunit sites on the GABAA receptor.[3][8][9]
Experimental Protocols
The determination of this compound's binding affinity to GABAA receptors relies on precise experimental techniques. The two primary methods cited in the literature are radioligand binding assays and two-electrode voltage-clamp electrophysiology.
1. Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand to the receptor. A common approach is a competition binding assay.
-
Objective: To determine the inhibitory constant (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the GABAA receptor.
-
Materials:
-
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) or cells expressing the receptor subtype in a suitable buffer and centrifuge to isolate the cell membranes.[12][13] Wash the membranes multiple times to remove endogenous GABA.[11]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled ligand (e.g., GABA or diazepam) to saturate the receptors.[10]
-
Competition: Receptor membranes + radioligand + varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 45-90 minutes).[12][13]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[10] Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from this curve and used to calculate the Ki value.
-
2. Two-Electrode Voltage-Clamp Electrophysiology
This technique measures the functional modulation of the GABAA receptor by a compound.
-
Objective: To determine the effect of this compound on the GABA-evoked currents in oocytes or cells expressing specific GABAA receptor subtypes.
-
Materials:
-
Procedure:
-
Receptor Expression: Inject cRNA encoding the GABAA receptor subunits into Xenopus oocytes or transfect mammalian cells.[14]
-
Cell Preparation: Place the oocyte or cultured cell in a recording chamber continuously perfused with a recording solution.
-
Electrophysiological Recording: Impale the cell with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).[16]
-
GABA Application: Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.
-
Compound Application: Co-apply this compound with GABA and measure the change in the current amplitude.[14] To determine if this compound can directly activate the receptor, apply it in the absence of GABA.[1]
-
Data Analysis: Quantify the potentiation or inhibition of the GABA-evoked current by this compound. Construct concentration-response curves to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect).
-
Signaling Pathways and Experimental Workflow
GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl-), which hyperpolarizes the neuron and inhibits neurotransmission.[10] this compound acts as a positive allosteric modulator, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA.[1]
Caption: GABAA receptor signaling pathway modulated by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 8. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurosteroid Binding and Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and Validating Published Findings on Isopregnanolone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isopregnanolone's mechanism of action with its parent compound, Allopregnanolone. The information presented is collated from published findings to assist researchers in replicating and validating these results. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.
I. Comparative Analysis of GABAA Receptor Modulation
This compound (also known as isoallopregnanolone or epiallopregnanolone) is an endogenous neurosteroid and a natural 3β-epimer of allopregnanolone.[1][2] While allopregnanolone is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, this compound acts as a subunit-selective negative allosteric modulator.[1][2] It antagonizes some of the GABAA receptor-mediated effects of allopregnanolone, such as sedation and anesthesia.[1][3] Notably, this compound appears to have minimal to no direct effect on the GABAA receptor itself but selectively counteracts the potentiating effects of allopregnanolone.[1][2] It does not appear to affect the modulation of the GABAA receptor by other classes of drugs like benzodiazepines or barbiturates.[1]
Quantitative Comparison of GABAA Receptor Activity
The following table summarizes key quantitative parameters for this compound and Allopregnanolone from published electrophysiological and functional studies.
| Parameter | This compound | Allopregnanolone | Receptor/System | Citation |
| IC50 | 12.25 µM | - | Inhibition of 1 µM Allopregnanolone-induced Cl⁻ uptake in rat cortical homogenates | [4] |
| EC50 | - | 12.9 ± 2.3 nM | Potentiation of GABA-evoked currents in control dentate granule cells | [5] |
| EC50 | - | 92.7 ± 13.4 nM | Potentiation of GABA-evoked currents in epileptic dentate granule cells | [5] |
| EC50 | - | 21.1 ± 4.7 nM | Potentiation of GABAA receptor currents in adult rat dentate granule cells | [6] |
| EC50 | - | 94.7 ± 9.0 nM | Potentiation of GABAA receptor currents in neonatal rat dentate granule cells | [6] |
| EC50 | - | 1.2 µM | Potentiation of GABA-evoked currents in isolated Purkinje cells | [7] |
II. Alternative Mechanism of Action: Voltage-Gated Calcium Channels
Recent findings suggest that this compound and its isomers may exert their effects through mechanisms independent of the GABAA receptor. One such proposed mechanism is the modulation of voltage-gated calcium channels (VGCCs).
Studies on the related endogenous neurosteroid epipregnanolone ((3β,5β)-3-hydroxypregnan-20-one) have demonstrated inhibitory effects on both low-voltage-activated (T-type) and high-voltage-activated (HVA) calcium channels in sensory neurons.[8][9] This modulation of VGCCs may contribute to the analgesic and hypnotic properties of these neurosteroids.[1][8]
Quantitative Data on VGCC Inhibition by a Related Neurosteroid
| Parameter | Epipregnanolone | Channel Type | Cell Type | Citation |
| IC50 | 3.3 µM | High-Voltage-Activated (HVA) Calcium Currents | Rat Sensory Neurons | [8] |
| IC50 | 2 µM | T-type Calcium Currents | Rat Dorsal Root Ganglion (DRG) Cells | [10] |
These findings suggest a plausible alternative or parallel mechanism of action for this compound that warrants further investigation.
III. Experimental Protocols
To facilitate the replication and validation of the findings presented, this section outlines the methodologies for key experiments.
A. Radioligand Binding Assay for GABAA Receptors
This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a test compound for the GABAA receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.
-
Resuspend the final pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations at -80°C until use.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a radioligand (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine site) at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (this compound or Allopregnanolone).
-
For determining non-specific binding, a high concentration of a known GABAA receptor ligand (e.g., 10 mM GABA) is used in a parallel set of wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 45-60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of neurosteroid modulation of GABAA receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes manually or enzymatically (e.g., with collagenase).
-
Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L).
-
Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., modified Barth's solution) to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., the EC10-EC20) to establish a baseline current.
-
Co-apply GABA with varying concentrations of the test neurosteroid (this compound or Allopregnanolone) to determine its modulatory effect on the GABA-evoked current.
-
To test for antagonism, first apply GABA and a potentiating concentration of Allopregnanolone, then co-apply GABA, Allopregnanolone, and varying concentrations of this compound.
3. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the neurosteroids.
-
For positive modulators like Allopregnanolone, calculate the potentiation as the percentage increase in current amplitude compared to GABA alone.
-
Construct concentration-response curves and fit the data to a sigmoidal dose-response equation to determine the EC50 for potentiation.
-
For antagonists like this compound, calculate the percentage inhibition of the Allopregnanolone-potentiated current.
-
Construct concentration-inhibition curves and fit the data to determine the IC50 for antagonism.
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple functional neurosteroid binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allopregnanolone induces LHRH and glutamate release through NMDA receptor modulation - CONICET [bicyt.conicet.gov.ar]
- 7. Interaction Between Allopregnanolone and Amiloride Binding Sites on the GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isopregnanolone: A Procedural Guide
The proper disposal of isopregnanolone, a neurosteroid used in research and drug development, is a critical component of laboratory safety, regulatory compliance, and environmental protection.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Hazard Identification: A Critical First Step
Before handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). SDSs for this compound can vary, highlighting different potential hazards. For instance, some preparations, particularly those in solution, may be classified as hazardous, while the pure compound may not be.[3][4] Always refer to the SDS accompanying your specific product.
A summary of potential hazards identified in different safety data sheets is presented below.
| Hazard Classification | This compound (Exempt Preparation)[3] | This compound (Solid)[4] |
| Flammability | H225: Highly flammable liquid and vapor | Not flammable |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Not classified |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | Not classified |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | Not classified |
| Specific Target Organ Toxicity (Single Exposure) | H370: Causes damage to the central nervous system and the visual organs | Not classified |
Regulatory Framework for Chemical Waste
The disposal of laboratory chemicals is governed by strict regulations. In the United States, the primary regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the principal federal law governing the disposal of solid and hazardous waste.[5][6] Laboratories are considered hazardous waste generators and must comply with "cradle to grave" management standards.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, such as the Laboratory Standard (29 CFR 1910.1450), are designed to protect laboratory workers from chemical hazards.[6]
Academic institutions may operate under the EPA's Subpart K regulations, which provide an alternative set of requirements for managing hazardous waste in laboratories.[7] It is crucial to be familiar with your institution's specific policies and your local and state regulations.[8]
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound waste.
Step 1: Consult the Safety Data Sheet (SDS) Always begin by thoroughly reviewing the SDS for the specific this compound product you are using.[2] This document contains critical information on hazards, handling, personal protective equipment (PPE), and disposal.
Step 2: Wear Appropriate Personal Protective Equipment (PPE) Based on the SDS, wear the required PPE. This may include:
-
Safety glasses or goggles[9]
-
Chemical-resistant gloves[4]
-
A lab coat[9]
-
In some cases, respiratory protection may be necessary[3]
Step 3: Waste Segregation and Containerization
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]
-
Segregate: Keep this compound waste separate from incompatible materials, such as strong oxidizing agents.[9]
-
Use Compatible Containers: Store the waste in a container that is chemically compatible with this compound.[2][5] The original container is often a suitable choice.[10] The container must be in good condition, with a secure, leak-proof lid.[5]
Step 4: Proper Labeling All waste containers must be clearly labeled.[2] The label should include:
-
The full chemical name: "this compound Waste"
-
The words "Hazardous Waste" (if applicable, based on the SDS and regulations)
-
A clear description of the waste (e.g., "this compound in methanol," "Contaminated gloves")
-
The date accumulation started
-
The associated hazards (e.g., flammable, toxic)[11]
Step 5: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[5]
-
The storage area should be secure and under the control of laboratory personnel.[5][7]
-
Ensure secondary containment is used to prevent spills from spreading.[5]
Step 6: Arrange for Professional Disposal
-
Do Not Dispose Down the Drain: Due to the potential for environmental harm from steroids and hormones, do not dispose of this compound in the sewer system.[3][12]
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves contacting the EHS office or using a designated online portal to request collection by a licensed hazardous waste contractor.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Wear PPE: Before cleaning, don the appropriate PPE as specified in the SDS, which may include respiratory protection.[3]
-
Contain the Spill: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[3] For solid spills, carefully sweep or pick up the material to avoid generating dust.[10]
-
Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area as recommended in the SDS.
// Node Definitions start [label="Start: this compound\nWaste Generated", fillcolor="#F1F3F4", fontcolor="#202124"]; sds [label="Consult Product-Specific\nSafety Data Sheet (SDS)", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Wear Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_hazardous [label="Is Waste Defined as\nHazardous by SDS/RCRA?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; container_haz [label="Place in a Labeled\n'Hazardous Waste' Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; container_nonhaz [label="Place in a Labeled\n'Non-Hazardous Chemical Waste' Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; segregate [label="Segregate from\nIncompatible Chemicals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Store in Designated\nSatellite Accumulation Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ehs [label="Contact EHS for Pickup by\nLicensed Waste Contractor", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Waste Removed\nfrom Laboratory", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions start -> sds; sds -> ppe; ppe -> is_hazardous; is_hazardous -> container_haz [label="Yes"]; is_hazardous -> container_nonhaz [label="No"]; container_haz -> segregate; container_nonhaz -> segregate; segregate -> storage; storage -> ehs; ehs -> end; }
This compound Waste Disposal Decision Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. epa.gov [epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 12. mdpi.com [mdpi.com]
Personal protective equipment for handling Isopregnanolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Isopregnanolone, a neuroactive steroid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. The selection of appropriate PPE is contingent upon the nature and scale of the work being performed.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Low-Volume/Solution Handling | Safety glasses with side shields | Nitrile or latex gloves | Not generally required with adequate ventilation | Standard lab coat |
| Handling of Solids/Weighing | Safety goggles | Nitrile or latex gloves | Recommended: N95 respirator or equivalent | Standard lab coat |
| High-Concentration/Large-Volume Handling | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Required: Respirator with appropriate filter | Chemical-resistant lab coat or apron |
| Spill Cleanup | Chemical safety goggles | Chemical-resistant gloves | Required: Respirator with appropriate filter | Chemical-resistant lab coat or apron |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be stored away from incompatible materials. The recommended storage temperature is often -20°C for long-term stability.[3]
2.2. Handling and Preparation of Solutions
-
Ventilation: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4]
-
Weighing: When weighing the solid compound, take care to avoid the formation of dust.[4] Use a balance with a draft shield.
-
Personal Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.[2][5] Avoid eating, drinking, or smoking in areas where the chemical is handled.[2]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
2.3. Experimental Use
-
Containment: During experimental procedures, use appropriate containment measures to prevent aerosols or dust from spreading.
-
Monitoring: Be aware of the potential health effects, which may include eye, skin, and respiratory tract irritation.[4] Ingestion or absorption through the skin may be harmful.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Disposal of this compound waste must be conducted through a licensed professional waste disposal service.[4] Do not dispose of this material down the drain or in the regular trash.[1]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise destroy the empty container to prevent reuse before disposing of it through the licensed waste disposal service.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[4] For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area well.
-
Fire: this compound is not considered a significant fire hazard.[1] In case of a fire involving this chemical, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable institutional and regulatory guidelines. Always consult the Safety Data Sheet (SDS) for the specific product you are using.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
